molecular formula C10H12N2S B12170306 N,N,2-Trimethyl-1,3-benzothiazol-5-amine

N,N,2-Trimethyl-1,3-benzothiazol-5-amine

Cat. No.: B12170306
M. Wt: 192.28 g/mol
InChI Key: HOIYOMZFZPQCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,2-Trimethyl-1,3-benzothiazol-5-amine is a chemical compound for research and development purposes. It is part of the benzothiazole family, a class of heterocyclic compounds known for their utility in various scientific fields, including medicinal chemistry and materials science . Researchers value benzothiazole derivatives for their diverse biological activities and as key building blocks in organic synthesis. This product is intended for research use only and is not intended for diagnostic, therapeutic, or household use. Please refer to the product's Safety Data Sheet for proper handling protocols. Hazard Statements: H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation . Precautionary Statements: Wear protective gloves and eye protection. Avoid breathing dust or vapors. Use in a well-ventilated place. IF IN EYES: Rinse cautiously with water for several minutes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

N,N,2-trimethyl-1,3-benzothiazol-5-amine

InChI

InChI=1S/C10H12N2S/c1-7-11-9-6-8(12(2)3)4-5-10(9)13-7/h4-6H,1-3H3

InChI Key

HOIYOMZFZPQCSG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)N(C)C

Origin of Product

United States

Foundational & Exploratory

N,N,2-Trimethyl-1,3-benzothiazol-5-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N,N,2-Trimethyl-1,3-benzothiazol-5-amine for Advanced Research and Development

Authored by a Senior Application Scientist

Foreword: The Benzothiazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The realm of heterocyclic chemistry has consistently provided a rich foundation for the discovery of novel therapeutic agents. Among these, the benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, stands out as a "privileged structure."[1][2][3] Its unique electronic properties and rigid, planar structure allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][4] Derivatives of benzothiazole have been successfully developed into drugs for conditions ranging from neurodegenerative diseases like ALS (Riluzole) to various cancers (Quizartinib).[1] The versatility of this scaffold continues to inspire the design of new, more effective drug candidates, with applications in oncology, infectious diseases, and neurology.[1][5] This guide focuses on a specific, less-documented derivative, This compound , providing a comprehensive technical overview for researchers and drug development professionals poised to explore its potential.

Chemical Identity and Structural Elucidation

This compound is a substituted aromatic heterocycle. Its structure is defined by the core benzothiazole framework with key functionalizations: a dimethylamino group at the 5-position of the benzene ring and a methyl group at the 2-position of the thiazole ring.

Chemical Structure

The structural representation is crucial for understanding its reactivity and potential biological interactions.

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyPredicted Value / InformationRationale / Source
IUPAC Name This compoundBased on standard nomenclature rules.
Molecular Formula C₁₀H₁₂N₂SCalculated from the chemical structure.
Molecular Weight 192.28 g/mol Calculated from the molecular formula.[6]
CAS Number Not assigned (Analogue: 2941-73-3 for 6-amine isomer)A specific CAS number is not found, indicating it is a novel or less common compound.[7]
Physical Form Likely a solid at room temperature (e.g., powder)Similar substituted aminobenzothiazoles are solids.
Melting Point Predicted to be higher than the parent 5-aminobenzothiazole (55 °C)Methylation and increased molecular symmetry generally increase melting point.[8]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Ethanol, Chloroform)The aromatic core confers hydrophobicity, while the tertiary amine offers some polarity.
pKa Estimated around 3-4 for the benzothiazole nitrogenThe electron-donating dimethylamino group would slightly increase the basicity compared to the parent compound.

Synthesis and Chemical Reactivity

The synthesis of benzothiazole derivatives is well-established, typically involving the cyclization of a 2-aminothiophenol precursor with a suitable electrophile.[5][9]

Proposed Synthetic Pathway

A robust and logical synthesis for this compound can be designed starting from a commercially available precursor. The key is the formation of the thiazole ring.

G A 4-Fluoro-3-nitroaniline B 4-(Dimethylamino)-3-nitroaniline A->B Dimethylamine (Nucleophilic Aromatic Substitution) C 4-(Dimethylamino)-1,2-phenylenediamine B->C Reduction (e.g., Na₂S₂O₄ or H₂/Pd-C) (Nitro group reduction) D 4-(Dimethylamino)benzene-1,2-dithiol C->D Diazotization followed by Xanthate displacement & Hydrolysis E This compound D->E Condensation with Acetonitrile (Catalyst, e.g., Cu-based) (Thiazole ring formation)

Caption: Proposed multi-step synthesis workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system, with purification and characterization steps ensuring the integrity of the final product.

Step 1: Synthesis of 4-(Dimethylamino)-3-nitroaniline

  • Rationale: Introduce the N,N-dimethyl group via nucleophilic aromatic substitution on an activated benzene ring.

  • Procedure:

    • To a solution of 4-fluoro-3-nitroaniline (1.0 eq) in DMSO, add aqueous dimethylamine (2.5 eq) and K₂CO₃ (2.0 eq).

    • Heat the mixture at 80-100 °C for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Filter the resulting precipitate, wash with water, and dry under vacuum to yield the product.

Step 2: Synthesis of 4-(Dimethylamino)-1,2-phenylenediamine

  • Rationale: Reduction of the nitro group to an amine is a critical step to enable the subsequent cyclization.

  • Procedure:

    • Dissolve 4-(dimethylamino)-3-nitroaniline (1.0 eq) in ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 3: Synthesis of this compound

  • Rationale: This is the key benzothiazole ring-forming step. A common method involves the reaction of a 2-aminothiophenol with a carboxylic acid derivative or nitrile.[10]

  • Procedure (adapted from a known method):

    • A mixture of the synthesized 4-(Dimethylamino)-1,2-phenylenediamine (1.0 eq), elemental sulfur (2.5 eq), and acetonitrile (serving as both reactant and solvent) is placed in a pressure vessel.

    • A catalytic amount of a suitable base (e.g., N-methylmorpholine) is added.

    • The vessel is sealed and heated to 120-140 °C for 12-24 hours.

    • After cooling, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

    • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Applications in Research and Drug Development

The benzothiazole scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[11][1][3] The specific substitutions on This compound suggest several promising avenues for investigation.

Potential as an Anticancer Agent

Many potent anticancer benzothiazoles bear an amino or substituted amino group on the benzene ring.[2][5] The 2-arylbenzothiazole scaffold, in particular, has shown significant promise.[12]

  • Mechanism of Action (Hypothesized): The planar benzothiazole ring system can intercalate into DNA or bind to the ATP-binding sites of various kinases. The dimethylamino group at the 5-position is a strong electron-donating group, which can modulate the electronic properties of the entire molecule, potentially enhancing its binding affinity to specific biological targets like tyrosine kinases, which are often dysregulated in cancer.[1]

cluster_0 Hypothesized Anticancer MoA A N,N,2-Trimethyl-1,3- benzothiazol-5-amine C ATP Binding Pocket A->C Binds to B Kinase Enzyme (e.g., EGFR, VEGFR) B->C Contains D Inhibition of Phosphorylation C->D Prevents ATP binding E Downstream Signaling Blocked D->E F Apoptosis / Cell Cycle Arrest E->F

Caption: Hypothesized kinase inhibition mechanism for the target compound.

Neuroprotective and CNS Applications

The approved drug Riluzole (6-trifluoromethoxy-2-benzothiazolamine) highlights the potential of aminobenzothiazoles in treating neurological disorders.[3] The ability of small, lipophilic molecules to cross the blood-brain barrier is critical. The predicted properties of the title compound suggest it may have sufficient lipophilicity for CNS penetration.

Antimicrobial and Antiviral Potential

Benzothiazole derivatives have been extensively studied for their efficacy against a range of pathogens, including bacteria, fungi, and viruses.[11][13] The specific substitution pattern can be tuned to optimize activity against particular microbial targets.

Analytical Characterization and Quality Control

To ensure the identity and purity of a synthesized compound, a combination of spectroscopic and chromatographic methods is essential. This constitutes a self-validating system for any subsequent biological testing.

Spectroscopic Analysis (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.5-8.0 ppm), corresponding to the protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) will confirm the substitution pattern.

    • N(CH₃)₂ Protons: A singlet integrating to 6 protons around 2.8-3.2 ppm.

    • C(2)-CH₃ Protons: A singlet integrating to 3 protons around 2.5-2.7 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Will show 10 distinct signals corresponding to the 10 carbon atoms in unique electronic environments. The chemical shifts will be characteristic of the aromatic, thiazole, and methyl carbons.

  • Mass Spectrometry (MS):

    • LC-MS (ESI+): The primary result will be the protonated molecular ion [M+H]⁺ at m/z 193.29, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC):

    • Protocol: A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is a standard starting point.

    • Purpose: To assess the purity of the compound. A single, sharp peak indicates a high degree of purity. This method can be validated for linearity, accuracy, and precision for quantitative analysis.[14]

Safety and Handling

While specific toxicity data is unavailable, aminobenzothiazole derivatives should be handled with care.

  • Hazards: Analogues are often classified as harmful if swallowed, and can cause skin and eye irritation.[15]

  • Precautions: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the pharmacologically rich class of benzothiazoles. Based on robust chemical principles and extensive data from related compounds, it holds significant potential as a scaffold for developing novel therapeutic agents, particularly in oncology and neurology. This guide provides the foundational knowledge—from a plausible synthetic route to predictive analytical data and hypothesized biological applications—to empower researchers to synthesize, characterize, and evaluate this promising compound. The next logical steps involve the execution of the proposed synthesis, rigorous purification and structural confirmation, followed by systematic screening in relevant biological assays to uncover its true therapeutic potential.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. SynOpen.
  • Benzothiazole derivatives in the design of antitumor agents. (2024). PubMed.
  • Recent Advancement in the Development of Benzothiazole as Anticancer Agents. (2025). Preprints.org.
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024).
  • N,5,6-Trimethyl-1,3-benzothiazol-2-amine. (2024). Smolecule.
  • N,N,2-trimethyl-1,3-benzothiazol-6-amine. Chemazone.
  • Benzothiazol-5-amine | C7H6N2S | CID 70749. PubChem.
  • Synthesis, Characterization and Biological Evaluation of Some Benzothiazole Derivatives as Potential Antimicrobial Agent. IOSR Journal of Applied Chemistry.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Synthesis of benzothiazoles. Organic Chemistry Portal.
  • 1,3-BENZOTHIAZOL-5-AMINE CAS#: 1123-93-9. ChemicalBook.
  • Biological Aspects of Emerging Benzothiazoles: A Short Review. SciSpace.
  • Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis. (2017). PMC.
  • A Comparative Guide to Validated Analytical Methods for 2-Aminobenzothiazole. Benchchem.
  • Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. (2020).
  • 1,3-Benzothiazol-5-amine. Sigma-Aldrich.

Sources

Biological Activity of N,N-Dimethyl-Benzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacological and diagnostic utility of N,N-dimethyl-benzothiazole derivatives , a specialized subclass of the privileged benzothiazole scaffold. While the benzothiazole core provides a stable bicyclic heteroaromatic system capable of π-π stacking and hydrophobic interactions, the N,N-dimethylamino substituent acts as a critical functional switch. It serves as a strong electron-donating group (EDG), modulating intramolecular charge transfer (ICT) for fluorescence applications (e.g., Thioflavin T) and enhancing lipophilicity for membrane permeability in antitumor therapeutics.[1]

This guide is structured for researchers requiring actionable protocols for synthesis, biological evaluation, and mechanistic understanding of these derivatives in oncology and neurodegenerative diagnostics.

Part 1: Structural Activity Relationship (SAR) & Mechanistic Core[1]

The biological efficacy of N,N-dimethyl-benzothiazole derivatives hinges on the electronic push-pull system created between the electron-rich dimethylamino tail and the electron-deficient benzothiazole head.

The "Molecular Rotor" Mechanism (Neuro-Diagnostics)

In fluid solution, the single bond connecting the benzothiazole ring and the dimethylaniline group allows free rotation. Upon excitation, this rotation dissipates energy non-radiatively (quenching). However, when the molecule binds to rigid structures—specifically the


-sheet channels of amyloid fibrils—rotation is restricted. This "locking" forces radiative decay, resulting in a sharp fluorescence increase (Quantum Yield shift from <0.01 to >0.4).
The Antitumor Pharmacophore

In oncology, the N,N-dimethyl group often replaces primary amines to prevent rapid metabolic acetylation while maintaining the hydrogen bond accepting capability required for kinase pocket interaction.

  • CYP450 Activation: Certain derivatives (e.g., related to Phortress) act as prodrugs.[1] The benzothiazole core is hydroxylated by CYP1A1, leading to reactive species that form DNA adducts.

  • Kinase Inhibition: The scaffold mimics the purine ring of ATP, allowing it to dock into the ATP-binding sites of kinases like EGFR and VEGFR.

SAR Visualization

The following diagram illustrates the functional zones of the scaffold.

SAR_Analysis cluster_outcomes Target Specificity Core Benzothiazole Core (π-π Stacking / DNA Intercalation) Pos2 Position 2 Linker (Conjugation Bridge) Core->Pos2 Electronic Communication Dimethyl N,N-Dimethyl Group (e- Donor / Lipophilicity / Rotor) Pos2->Dimethyl Push-Pull System Activity Biological Outcome Dimethyl->Activity Modulates LogP & Fluorescence Amyloid Amyloid Fibrils (Rotational Restriction) Activity->Amyloid Kinase Kinase Pocket (Hydrophobic Interaction) Activity->Kinase

Figure 1: Structural Activity Relationship (SAR) map highlighting the role of the N,N-dimethyl group in modulating biological and physical properties.[1]

Part 2: Therapeutic & Diagnostic Applications[2][3]

Neurodegenerative Disease (Amyloid Probes)

The most commercially significant N,N-dimethyl-benzothiazole is Thioflavin T (ThT) .[1] It is the gold standard for in vitro monitoring of amyloid fibril formation (Alzheimer’s and Parkinson’s research).

  • Specificity: ThT binds parallel to the long axis of amyloid fibrils within the "ladder" channels formed by side chains.[2]

  • Critical Constraint: ThT micelles can form at high concentrations (>20

    
    M), potentially creating artifacts.[1] Protocols must operate below the Critical Micelle Concentration (CMC).
    
Antitumor Activity

Derivatives such as 2-(4-dimethylaminophenyl)benzothiazole exhibit potent cytotoxicity against breast (MCF-7) and colon cancer cell lines.[1]

  • Mechanism: Unlike general alkylating agents, these derivatives often require metabolic activation by CYP1A1, which is frequently overexpressed in tumor tissue, providing a degree of selectivity.[1]

  • Potency:

    
     values frequently range from the nanomolar to low micromolar range depending on the specific salt form and substitution at the 6-position of the benzothiazole ring.
    

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-(4-(dimethylamino)phenyl)benzothiazole

Rationale: This protocol utilizes a condensation reaction between 2-aminothiophenol and an aldehyde.[3] This is preferred over the Jacobson cyclization for this specific derivative due to milder conditions and higher yields.

Reagents:

  • 2-Aminothiophenol (1.0 eq)[1]

  • 4-(Dimethylamino)benzaldehyde (1.0 eq)[1]

  • Dimethyl sulfoxide (DMSO) (Solvent/Oxidant)[1]

  • Iodine (

    
    ) (Catalyst, 5 mol%)[1]
    

Workflow:

  • Dissolution: Dissolve 4-(dimethylamino)benzaldehyde (10 mmol) in DMSO (10 mL) in a round-bottom flask.

  • Addition: Add 2-aminothiophenol (10 mmol) slowly to the solution.

  • Catalysis: Add molecular iodine (0.5 mmol).

  • Reaction: Heat the mixture to 80°C for 2-4 hours. Monitor via TLC (Solvent system: Hexane/Ethyl Acetate 4:1).

  • Quenching: Pour the reaction mixture into crushed ice containing sodium thiosulfate (to quench excess iodine).

  • Isolation: Filter the resulting yellow precipitate.

  • Purification: Recrystallize from ethanol to obtain yellow needles.

Synthesis_Flow Start Reagents: 2-Aminothiophenol + 4-(Dimethylamino)benzaldehyde Mix Dissolve in DMSO Add I2 Catalyst Start->Mix Heat Heat to 80°C (2-4 hrs) Condensation & Oxidative Cyclization Mix->Heat Quench Quench in Ice/Na2S2O3 Heat->Quench Purify Recrystallize (Ethanol) Quench->Purify

Figure 2: Oxidative condensation workflow for the synthesis of the target derivative.

Protocol B: Amyloid Fibril Binding Assay (ThT Assay)

Rationale: This assay validates the "molecular rotor" activity of the N,N-dimethyl derivative. It is self-validating because fluorescence should only occur in the presence of aggregates, not monomers.

Materials:

  • Thioflavin T (Stock: 1 mM in water, filtered).[1]

  • Amyloid Peptide (e.g., A

    
    1-42 or Insulin).[1]
    
  • Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • Fluorescence Plate Reader (Ex: 440 nm / Em: 482 nm).[1]

Step-by-Step:

  • Preparation: Dilute ThT stock into PBS to a final concentration of 10

    
    M. (Do not exceed 20 
    
    
    
    M to avoid micelle artifacts).
  • Incubation: Mix 100

    
    L of ThT working solution with 10 
    
    
    
    L of protein sample (monomer or fibril).
  • Equilibration: Incubate in the dark at room temperature for 5 minutes.

  • Measurement: Read fluorescence in a black 96-well plate.

    • Excitation: 440 nm

    • Emission: 482 nm[2][4][5]

  • Control: Run a "Buffer + ThT" blank. This value must be subtracted from all readings.

  • Validation: A signal increase of >10-fold over the blank confirms the presence of

    
    -sheet rich fibrils.
    

Part 4: Quantitative Data Summary

The following table summarizes the physicochemical and biological profile of the core derivative: 2-[4-(dimethylamino)phenyl]benzothiazole .

ParameterValue / CharacteristicRelevance
LogP ~4.2 - 4.5High lipophilicity; excellent blood-brain barrier (BBB) permeability.[1]
Fluorescence (Free) Negligible (Quenched)Low background noise in imaging.[1]
Fluorescence (Bound) High (Ex 440nm / Em 482nm)Specific detection of amyloid aggregates.[1]
Antitumor IC50 0.1 - 10

M
Effective range for breast (MCF-7) and renal cancer lines.[1]
Metabolism CYP1A1 SubstratePotential for tumor-selective prodrug activation.

References

  • Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils.[1] Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.[1] Link

  • Bradshaw, T. D., & Westwell, A. D. (2004). The search for potent, selective and non-toxic 2-(4-aminophenyl)benzothiazole antitumor agents.[1] Current Medicinal Chemistry. Link

  • LeVine, H. (1993). Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution.[4] Protein Science. Link

  • Chua, M. J., et al. (2019). Benzothiazole Derivatives as Anticancer Agents.[1] Molecules. Link

  • Gorepatil, P. B., et al. (2013). A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles.[1][6] Synlett. Link[1]

Sources

Comparative Analysis: Thioflavin T vs. Neutral Trimethyl-Benzothiazole Analogues

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Thioflavin T (ThT) and its neutral, trimethylated analogue, Neutral Thioflavin T (chemically identified as 2-(4-dimethylaminophenyl)-6-methylbenzothiazole , often referred to in synthesis and structure-activity studies as the neutral precursor or 6-Me-BTA-2 ).

Note: The term "trimethyl-benzothiazol-5-amine" in your query likely refers to this neutral analogue, which contains exactly three methyl groups (two on the amine, one on the benzothiazole ring) and is the direct uncharged precursor to the quaternary ThT salt.

Content Type: Technical Guide | Audience: Researchers & Drug Developers

Executive Summary: The Charge Dichotomy

The core difference between Thioflavin T (ThT) and its neutral trimethylated analogue (Neutral ThT) lies in their ionic state and lipophilicity .

  • Thioflavin T is a permanently charged cationic benzothiazolium salt . It is the gold standard for in vitro amyloid fibril detection due to its water solubility and high fluorescence quantum yield upon binding.

  • Neutral ThT (Trimethyl-benzothiazole analogue) is an uncharged neutral benzothiazole . It retains the amyloid-binding capacity but gains high lipophilicity, allowing it to cross the blood-brain barrier (BBB). This makes it the scaffold of choice for developing in vivo PET/SPECT radioligands (e.g., [11C]PiB, [18F]Flutemetamol).

Chemical Structure & Properties

The transition from Neutral ThT to ThT involves the methylation of the benzothiazole nitrogen, converting a lipophilic neutral molecule into a hydrophilic cation.

Table 1: Physicochemical Comparison
FeatureThioflavin T (ThT)Neutral ThT (Trimethyl Analogue)
IUPAC Name 4-(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylaniline2-(4-dimethylaminophenyl)-6-methylbenzothiazole
Chemical Class Benzothiazolium Salt (Cationic)Benzothiazole (Neutral)
Methyl Count 4 (N,N-dimethylaniline + N-methyl + 6-methyl)3 (N,N-dimethylaniline + 6-methyl)
Charge at pH 7.4 +1 (Permanent Quaternary Ammonium)0 (Neutral)
Solubility High Water Solubility (>50 mM)Low Water Solubility; Soluble in DMSO/Ethanol
LogP (Lipophilicity) ~0.2 (Hydrophilic)~3.5–4.0 (Lipophilic)
BBB Permeability Negligible (Cannot cross intact BBB)High (Rapid brain entry)
Primary Application In vitro Kinetics, HTS ScreeningIn vivo Imaging (PET/Fluorescence), Staining
Structural Visualization

The following diagram illustrates the structural relationship and the methylation step that differentiates the two compounds.

ChemicalStructure cluster_props Functional Consequence Neutral Neutral ThT (Trimethyl) (2-(4-dimethylaminophenyl)-6-methylbenzothiazole) Lipophilic | 3 Methyl Groups Reaction + Methylation (CH3-X) (Quaternization of Benzothiazole N) Neutral->Reaction P1 Crosses BBB Neutral->P1 ThT Thioflavin T (Tetramethyl) (Benzothiazolium Cation) Hydrophilic | 4 Methyl Groups P2 Water Soluble ThT->P2 Reaction->ThT Synthesis Step

Figure 1: Synthetic relationship between Neutral ThT (Trimethyl) and Thioflavin T. The quaternization of the benzothiazole nitrogen creates the permanent charge characteristic of ThT.

Mechanistic Action: The Molecular Rotor

Both compounds function as molecular rotors .[1][2] Their fluorescence mechanism relies on the restriction of intramolecular rotation.

Mechanism of Action
  • Free State (Solution): The single bond between the benzothiazole and the aniline ring allows free rotation. Upon excitation, the molecule rapidly relaxes non-radiatively via this rotation (Twisted Intramolecular Charge Transfer - TICT), resulting in fluorescence quenching .

  • Bound State (Amyloid): When the molecule lodges into the "channel" sites running along the

    
    -sheet surface of amyloid fibrils, the steric hindrance locks the two rings in a planar conformation.
    
  • Fluorescence Restoration: The restriction of rotation prevents non-radiative relaxation, forcing the molecule to emit energy as fluorescence (Quantum Yield increases from <0.01 to >0.4).

Critical Difference:

  • ThT: Binds predominantly via electrostatic interactions (cationic head) and hydrophobic channel fitting.

  • Neutral ThT: Relies solely on hydrophobic interactions and

    
    -stacking. This often results in different binding affinities (
    
    
    
    ) and can allow Neutral ThT to bind to "cored" amyloid structures that ThT might miss due to charge repulsion or hydration shells.

Applications & Experimental Protocols

A. Thioflavin T: The In Vitro Standard

Best for: Real-time monitoring of fibrillization kinetics, high-throughput drug screening.

Protocol: ThT Fluorescence Kinetics Assay
  • Reagent Prep: Prepare a 1 mM ThT stock in water (filter through 0.2

    
    m). Store in dark at 4°C (stable for ~1 week).
    
  • Assay Conditions: Final ThT concentration: 10–20

    
    M. Protein concentration: 5–50 
    
    
    
    M. Buffer: PBS or Tris (pH 7.4).
  • Detection: Excitation

    
     nm; Emission 
    
    
    
    nm.
  • Data Analysis: Plot fluorescence intensity vs. time. The "lag phase" indicates nucleation; the "growth phase" indicates elongation.

B. Neutral ThT: The In Vivo Probe Scaffold

Best for: Staining tissue sections (where lipid solubility aids penetration), in vivo imaging studies, and designing PET tracers.

Protocol: Neutral ThT Tissue Staining
  • Reagent Prep: Dissolve Neutral ThT in DMSO (stock 10 mM), then dilute into 50% Ethanol/PBS. Do not use pure water as it will precipitate.

  • Staining:

    • Deparaffinize and rehydrate tissue sections.

    • Incubate with 100

      
      M Neutral ThT solution for 20 minutes.
      
    • Differentiate in 50% Ethanol to remove non-specific lipophilic binding.

    • Mount in aqueous medium.

  • Observation: Fluorescence microscopy (DAPI or GFP filter sets often overlap; use specific ThT filters if available).

Decision Matrix: Which to Use?

Use the decision logic below to select the correct probe for your study.

DecisionMatrix Start Select Experimental Goal Q1 Is the study In Vivo or In Vitro? Start->Q1 InVitro In Vitro / Buffer Q1->InVitro Kinetic Assays InVivo In Vivo / Live Cell / Tissue Q1->InVivo Imaging UseThT USE THIOFLAVIN T (Water soluble, Standard Kinetics) InVitro->UseThT Q2 Is BBB penetration required? InVivo->Q2 Q2->UseThT No (Extracellular only) UseNeutral USE NEUTRAL ThT / PiB (Lipophilic, Membrane Permeable) Q2->UseNeutral Yes (Intracellular/Brain)

Figure 2: Decision matrix for selecting between ThT and Neutral Benzothiazole analogues.

References

  • Levine, H. 3rd. (1993). Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution. Protein Science, 2(3), 404–410. Link

  • Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405–1412. Link

  • Klunk, W. E., et al. (2001). Uncharged thioflavin-T derivatives bind to amyloid-beta protein with high affinity and readily enter the brain. Life Sciences, 69(13), 1471–1484. Link

  • Mathis, C. A., et al. (2003). Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. Journal of Medicinal Chemistry, 46(13), 2740–2754. Link

  • Groenning, M. (2010). Binding mode of Thioflavin T and other amyloid ligands in the context of amyloid fibrils-current status. Journal of Chemical Biology, 3(1), 1–18. Link

Sources

The Benzothiazole Scaffold in Medicinal Chemistry: Structural Dynamics, Synthetic Workflows, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Benzothiazole Scaffold

In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is a cornerstone of drug discovery[1]. The benzothiazole moiety, a bicyclic ring system comprising a benzene ring fused to a five-membered, electron-rich thiazole ring, exemplifies this concept[2].

The unique structural topology of benzothiazole imparts exceptional physicochemical properties. The presence of both nitrogen (a hydrogen-bond acceptor) and sulfur (a highly polarizable heteroatom) allows the scaffold to engage in diverse non-covalent interactions, including hydrogen bonding, ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 stacking, and dipole-ion interactions within target protein pockets[3]. Furthermore, the inherent lipophilicity of the fused aromatic system ensures excellent membrane permeability, making it an indispensable pharmacophore for central nervous system (CNS) therapeutics[2][4].

Clinical Translation & Pharmacological Profiling

Benzothiazole derivatives have successfully transitioned from preclinical models to FDA-approved therapeutics across multiple disease states, most notably in neurology, oncology, and metabolic disorders[2][5].

Table 1: Key FDA-Approved Benzothiazole-Based Therapeutics

Drug NamePrimary IndicationMechanism of ActionKey Structural Feature
Riluzole Amyotrophic Lateral Sclerosis (ALS)Glutamate release inhibition; VGSC blockade2-amino-6-(trifluoromethoxy)benzothiazole
Pramipexole Parkinson’s Disease, Restless Legs SyndromeNon-ergoline dopamine D2/D3 receptor agonistTetrahydrobenzothiazole core with propylamino group
Flutemetamol (

)
Alzheimer's Disease (Diagnostic)Binds to

-amyloid plaques for PET imaging
Fluorinated Thioflavin-T (benzothiazole) derivative
Ethoxzolamide Glaucoma, DiuresisCarbonic anhydrase inhibitionBenzothiazole-2-sulfonamide

Mechanistic Pathway Analysis: Neuroprotection

To understand the clinical utility of the benzothiazole scaffold, one must examine the multi-target mechanistic profile of Riluzole , the first FDA-approved disease-modifying therapy for ALS[4][6].

ALS pathogenesis is heavily driven by glutamate excitotoxicity—a process where overstimulation of excitatory amino acid receptors leads to lethal intracellular calcium influx in motor neurons[6]. Riluzole disrupts this pathological cascade through three distinct mechanisms:

  • VGSC Blockade: It stabilizes the inactivated state of voltage-gated sodium channels (VGSCs), preventing the presynaptic action potentials required for excessive glutamate release[4][7].

  • Receptor Antagonism: It directly interferes with intracellular events following transmitter binding at NMDA and AMPA receptors[7][8].

  • Glutamate Clearance: It enhances astrocytic glutamate reuptake, lowering extracellular glutamate concentrations[7].

RiluzolePathway Riluzole Riluzole (Benzothiazole Scaffold) VGSC Voltage-Gated Sodium Channels (VGSC) Riluzole->VGSC Blocks Glutamate Presynaptic Glutamate Release Riluzole->Glutamate Inhibits directly Receptors NMDA/AMPA Receptors Riluzole->Receptors Antagonizes Survival Motor Neuron Survival Riluzole->Survival Promotes VGSC->Glutamate Decreases Glutamate->Receptors Overstimulates (in ALS) Excitotoxicity Intracellular Ca2+ Influx & Excitotoxicity Receptors->Excitotoxicity Triggers Excitotoxicity->Survival Prevents

Fig 1: Multi-target neuroprotective mechanism of Riluzole in ALS.

Structure-Activity Relationship (SAR) Dynamics

The pharmacological versatility of benzothiazoles stems from the ease with which the core can be functionalized[3]. The causality behind specific substitutions dictates the molecule's pharmacokinetic and pharmacodynamic fate:

  • C-2 Position Modifications: The unique methine center at C-2 is highly reactive. Substituting an amino group at this position (as in Riluzole and Pramipexole) creates a strong hydrogen-bond donor, which is critical for anchoring the molecule within the binding pockets of target receptors (e.g., dopamine receptors or VGSCs)[3][9]. Conversely, placing an aryl group at C-2 enhances

    
     stacking interactions, frequently yielding potent antimicrobial and anticancer agents[1][10].
    
  • C-6 Position Modifications: The introduction of electron-withdrawing groups at C-6 dramatically alters the electronic cloud of the fused benzene ring. In Riluzole, the C-6 trifluoromethoxy (

    
    ) group serves a dual purpose: it increases the lipophilicity required to cross the blood-brain barrier (BBB) and acts as a bioisostere that sterically and electronically shields the ring from rapid oxidative metabolism by hepatic Cytochrome P450 enzymes[7][11].
    

Synthetic Methodologies & Chemical Workflows

Historically, benzothiazoles were synthesized via the Jacobson cyclization of thiobenzanilides, which required harsh conditions and toxic reagents[3]. Modern medicinal chemistry favors the direct condensation of 2-aminothiophenols with aldehydes, driven by green chemistry principles[11].

Causality of Reagent Selection:

  • Ethanol (Solvent): Provides a protic environment that stabilizes the transition state during the initial nucleophilic attack, facilitating Schiff base formation.

  • 
     (Oxidant):  Acts as a clean terminal oxidant, producing only water as a byproduct, thereby aligning with sustainable chemistry metrics[11].
    
  • Ceric Ammonium Nitrate (CAN): Functions as a single-electron transfer (SET) catalyst. CAN accelerates the intramolecular nucleophilic attack of the sulfur atom onto the imine carbon, driving the cyclization to completion with high regioselectivity[11].

SynthesisWorkflow Reactants 2-Aminothiophenol + Aryl Aldehyde Condensation Condensation (EtOH, RT) Reactants->Condensation Step 1 Intermediate Schiff Base Intermediate Condensation->Intermediate TLC Monitor Oxidation Oxidative Cyclization (H2O2 / CAN, 50°C) Intermediate->Oxidation Step 2 Product 2-Arylbenzothiazole (Target Scaffold) Oxidation->Product Precipitation

Fig 2: Green synthesis workflow for 2-arylbenzothiazoles via oxidative cyclization.

Protocol 1: Step-by-Step Synthesis of 2-Arylbenzothiazoles

System Validation: This protocol is self-validating. The reaction progress is visually tracked via a color shift during Schiff base formation and analytically confirmed via Thin Layer Chromatography (TLC) prior to initiating the irreversible oxidation step.

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-aminothiophenol and 1.0 mmol of the target substituted benzaldehyde in 10 mL of absolute ethanol.

  • Condensation: Stir the mixture at room temperature for 30 minutes. Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 8:2) to confirm the complete consumption of the starting materials and the formation of the Schiff base intermediate.

  • Catalysis & Oxidation: Add 10 mol% of Ceric Ammonium Nitrate (CAN) to the mixture, followed by the dropwise addition of 30% aqueous

    
     (2.0 mmol)[11].
    
  • Cyclization: Heat the reaction mixture to 50°C and stir for 2 to 4 hours. The clear solution will transition into a cloudy suspension as the highly lipophilic benzothiazole product precipitates out of the polar solvent.

  • Workup: Quench the reaction by pouring it over crushed ice. Filter the resulting solid precipitate under a vacuum.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure 2-arylbenzothiazole. Confirm structural fidelity via

    
    -NMR (noting the characteristic disappearance of the azomethine proton) and LC-MS.
    

In Vitro Screening: Excitotoxicity & Viability Assays

To evaluate the neuroprotective efficacy of newly synthesized benzothiazole derivatives, researchers employ cellular models of glutamate excitotoxicity.

Protocol 2: Glutamate Excitotoxicity Cell Viability Assay (MTT)

Causality of Experimental Design: PC12 cells are utilized because they express functional glutamate receptors. The MTT assay is chosen because it provides a direct, quantifiable spectrophotometric readout of mitochondrial succinate dehydrogenase activity, which strictly correlates with cell viability following excitotoxic stress.

  • Cell Culture: Seed PC12 cells in a 96-well microtiter plate at a density of

    
     cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% 
    
    
    
    humidified atmosphere.
  • Pre-treatment: Aspirate the media and replace it with fresh media containing the synthesized benzothiazole test compounds at varying concentrations (e.g., 0.1, 1, 10, 50

    
    M). Include a vehicle control (0.1% DMSO) and a positive control (Riluzole, 10 
    
    
    
    M). Incubate for 2 hours.
  • Excitotoxic Insult: Induce excitotoxicity by adding L-glutamate to a final concentration of 5 mM in each well. Incubate for 24 hours.

  • MTT Addition: Add 10

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. (Validation: Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals).
    
  • Solubilization: Carefully aspirate the media and add 100

    
    L of DMSO to each well to dissolve the trapped formazan crystals.
    
  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control wells.

Future Perspectives in Drug Discovery

The evolutionary trajectory of the benzothiazole scaffold is moving toward targeted protein degradation and precision oncology[5][7]. Current research is heavily focused on integrating benzothiazole derivatives as target-binding ligands in Proteolysis Targeting Chimeras (PROTACs). Furthermore, AI-driven computational models are leveraging the vast, historical SAR data of benzothiazoles to predict novel, highly selective kinase inhibitors (e.g., PI3K


 and RIPK1 inhibitors) with optimized pharmacokinetic profiles, ensuring this privileged scaffold remains at the forefront of medicinal chemistry for decades to come[2][5].

References

  • Riluzole. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in amyotrophic lateral sclerosis - National Institutes of Health (NIH) / PubMed[Link]

  • Pramipexole | C10H17N3S | CID 119570 - PubChem - National Institutes of Health (NIH)[Link]

  • Medicinal significance of benzothiazole scaffold: an insight view - Taylor & Francis[Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review - Bentham Science [Link]

  • Definition of riluzole - NCI Drug Dictionary - National Cancer Institute[Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI[Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica[Link]

  • Riluzole - Massive Bio - Massive Bio[Link]

  • Review on the Developments of Benzothiazole-containing Antimicrobial Agents - Bentham Science[Link]

  • Riluzole: A neuroprotective drug with potential as a novel anti‑cancer agent (Review) - Spandidos Publications[Link]

  • Pramipexole - New Drug Approvals - New Drug Approvals[Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - National Institutes of Health (NIH) / PMC[Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking - RSC Publishing[Link]

Sources

Solubility Profiling of N,N,2-Trimethyl-1,3-benzothiazol-5-amine: Aqueous Limitations vs. Organic Stability

[1][2]

Executive Summary

N,N,2-Trimethyl-1,3-benzothiazol-5-amine (a lipophilic benzothiazole derivative) presents a classic solubility dichotomy essential for drug development and assay design: it exhibits high solubility in polar aprotic solvents (DMSO) but negligible solubility in neutral aqueous media.[1][2]

This technical guide provides the physicochemical rationale, experimental protocols, and troubleshooting frameworks required to handle this compound. The core challenge lies not in dissolving the powder, but in preventing precipitation ("crash-out") during the transition from organic stock solutions to aqueous biological buffers.[1]

Part 1: Physicochemical Analysis & Solubility Prediction

To predict solubility behavior, we must deconstruct the molecule into its functional solvophores.

Structural Dissection

The molecule consists of three distinct domains that dictate its interaction with solvents:

DomainChemical NatureSolvent Interaction
Benzothiazole Core Aromatic, planar, hetero-bicyclic.[1][2]Hydrophobic. Favors

stacking; resists disrupting the hydrogen-bond network of water.[1][2]
C2-Methyl Group Short alkyl chain.[2]Lipophilic. Increases LogP; reduces water solubility compared to the un-methylated parent.[2]
C5-Dimethylamino Tertiary amine (

).[1][2]
pH-Dependent. At neutral pH (7.4), it remains uncharged (hydrophobic).[2] At acidic pH (< 3.0), protonation occurs, significantly enhancing aqueous solubility.[1]
Theoretical vs. Practical Solubility Data

Note: Values below represent a synthesis of experimental data for structural analogs (e.g., 1,3-benzothiazol-5-amine) and calculated physicochemical properties (cLogP).

Solvent SystemSolubility StatusEstimated Saturation (

)
Mechanism of Solvation
DMSO (Anhydrous) High > 50 mg/mLDipole-dipole interactions; DMSO disrupts

-stacking.[1][2]
Water (pH 7.4) Insoluble < 0.01 mg/mL (< 10 µg/mL)Hydrophobic effect forces aggregation/precipitation.[1][2]
Water (pH 2.0) Moderate ~ 1.0 - 5.0 mg/mLProtonation of the dimethylamino nitrogen (

) allows ion-dipole hydration.[1][2]
Ethanol Soluble ~ 10 - 20 mg/mLVan der Waals and dipole interactions.[2]

Part 2: Experimental Protocols

Protocol A: Preparation of High-Stability DMSO Stock (Standard)

Objective: Create a stable 50 mM stock solution for long-term storage.

  • Calculations:

    • Molecular Weight (MW): ~192.28 g/mol .[1][2]

    • Target Concentration: 50 mM.

    • Example: To prepare 1 mL, weigh 9.61 mg of powder.

  • Solvent Choice: Use Anhydrous DMSO (Grade:

    
     99.9%, Water Content < 0.005%).[2]
    
    • Reasoning: Water contamination in DMSO lowers the solubility of lipophilic compounds over time, leading to "silent precipitation" inside the storage vial.[1]

  • Dissolution:

    • Add DMSO to the weighed powder (do not add powder to liquid).[1][2]

    • Vortex vigorously for 30 seconds.

    • Sonication: 5 minutes at 40 kHz (ambient temperature) to ensure breakdown of crystal lattice energy.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) with Teflon-lined caps. Store at -20°C.

Protocol B: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Objective: Determine the absolute solubility limit in a biological buffer (e.g., PBS pH 7.4). This is the "Gold Standard" method.

Workflow Diagram:

SolubilityProtocolStep11. Excess SolidAdditionStep22. Equilibrium(24h Shake)Step1->Step2 PBS (pH 7.4) 25°CStep33. PhaseSeparationStep2->Step3 Centrifuge 15,000gStep44. Quantification(HPLC-UV)Step3->Step4 Supernatant Analysis

Caption: Thermodynamic solubility workflow ensuring saturation equilibrium is reached before analysis.

Step-by-Step:

  • Preparation: Add excess solid compound (~2 mg) to 1 mL of PBS (pH 7.4) in a glass vial.

  • Equilibration: Agitate on an orbital shaker (300 rpm) for 24 hours at 25°C.

    • Critical Control: Ensure solid is still visible after 24 hours.[2] If clear, add more solid.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved material. Alternatively, use a PVDF syringe filter (0.22 µm).[1][2]

    • Warning: Do not use Nylon filters; benzothiazoles may bind non-specifically to the membrane.

  • Quantification: Inject the supernatant into HPLC-UV (Detection: 254 nm or

    
    ). Compare peak area against a standard curve prepared in DMSO/Acetonitrile.
    

Part 3: The "Crash-Out" Phenomenon & Troubleshooting

The most common failure mode when using this compound is precipitation upon dilution.[1][2]

Mechanism of Failure

When a DMSO stock (solvated by organic dipoles) is introduced to water, the water molecules strip away the DMSO shell to form their own hydrogen-bond network.[1] The hydrophobic benzothiazole molecules, now exposed, aggregate rapidly to minimize surface area contact with water.

Visualizing the Crash-Out Pathway:

CrashOutStockDMSO Stock(Solvated Monomers)DilutionDilution into Aqueous Buffer(1:1000)Stock->DilutionTransitionDMSO Stripping(Water Network Formation)Dilution->Transition Rapid MixingOutcomePrecipitation / Aggregation(Bioavailability = 0)Transition->Outcome Hydrophobic Collapse

Caption: The kinetic pathway of precipitation when diluting lipophilic stocks into aqueous media.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Cloudiness immediately upon dilution Kinetic solubility limit exceeded.Reduce final concentration or add a co-solvent (e.g., 20% Cyclodextrin).[1][2]
Loss of signal in bioassay Compound adhered to plasticware.[2]Use glass-coated plates or add 0.01% Tween-20 to the buffer to maintain suspension.[1][2]
Variable results between days DMSO stock absorbed water.[2]Use fresh anhydrous DMSO; store under nitrogen or argon.[2]
Precipitation in acidic buffer Salt formation (Salting out).[1][2]While acid helps, high chloride concentrations (e.g., HCl) can precipitate the hydrochloride salt.[1] Use acetate or citrate buffers.[2]

References

  • BenchChem Technical Support. (2025).[1][2][3] Overcoming Poor Solubility of Benzothiazole Derivatives. Retrieved from [1][2]

  • Enamine. (2024).[1][2] Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic Conditions). Retrieved from [1][2]

  • National Institutes of Health (NIH) - PubChem. (2025).[1][2] Compound Summary: 1,3-Benzothiazol-5-amine.[1][2][4] Retrieved from [1][2]

  • Veseli, A., Zakelj, S., & Kristl, A. (2019).[5] Solubility of Lipophilic Compounds by Shake Flask UV-Spectrometry. Biomedical and Pharmacology Journal. Retrieved from [1][2]

  • Gaylord Chemical. (2025).[1][2] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Retrieved from [1][2]

Methodological & Application

Synthesis of N,N,2-Trimethyl-1,3-benzothiazol-5-amine from 2-methyl-5-aminobenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

This application note details the synthesis of N,N,2-Trimethyl-1,3-benzothiazol-5-amine from 2-methyl-5-aminobenzothiazole . This transformation involves the dimethylation of a primary aromatic amine situated on a benzothiazole scaffold.

Target Applications:

  • Amyloid Probes: Methylated benzothiazoles are structural analogues to Thioflavin T, widely used in neurodegenerative disease research (Alzheimer’s) for amyloid fibril detection.

  • Fluorescent Dyes: The dimethylamino group acts as a strong electron donor (auxochrome), essential for push-pull dye systems used in bio-imaging.

  • Pharmaceutical Intermediates: Precursor for various kinase inhibitors and CNS-active agents.

Key Challenge: The primary challenge in alkylating benzothiazoles is Regioselectivity . Direct alkylation with methyl iodide (MeI) frequently results in quaternization of the endocyclic nitrogen (N3), yielding benzothiazolium salts (e.g., Thioflavin derivatives) rather than the desired tertiary amine. This protocol utilizes the Eschweiler-Clarke reaction to ensure exclusive methylation of the exocyclic amine without affecting the heterocyclic ring nitrogen.

Retrosynthetic Analysis & Strategy

The synthesis relies on the reductive amination of the primary amine using formaldehyde as the carbon source and formic acid as the hydride donor.[1]

Reaction Pathway

The reaction proceeds through two iterative cycles of imine/iminium formation followed by hydride reduction. Unlike alkyl halides, this method is self-limiting to the tertiary amine and prevents quaternary ammonium salt formation.[1]

ReactionScheme SM 2-methyl-5-aminobenzothiazole (Primary Amine) Inter Hemiaminal / Iminium Intermediates SM->Inter + HCHO Prod This compound (Tertiary Amine) Inter->Prod + HCOOH - CO2 Reagents HCHO (aq), HCOOH Reflux, 18h

Figure 1: General reaction scheme for the reductive methylation.

Experimental Protocol

Method A: Eschweiler-Clarke Methylation (Standard)

Recommended for gram-scale synthesis and cost-efficiency.

Reagents & Materials
ReagentCAS No.[2]Equiv.[3]Role
2-Methyl-5-aminobenzothiazole 14056-51-01.0Substrate
Formaldehyde (37% aq.) 50-00-05.0Carbon Source
Formic Acid (98%) 64-18-610.0Reductant/Solvent
Sodium Hydroxide (10% aq.) 1310-73-2N/AWorkup Base
Dichloromethane (DCM) 75-09-2N/AExtraction Solvent
Step-by-Step Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-5-aminobenzothiazole (1.64 g, 10.0 mmol) in Formic Acid (4 mL, ~100 mmol).

    • Note: The reaction is exothermic; add acid slowly.

  • Addition: Add Formaldehyde solution (3.8 mL, ~50 mmol) dropwise to the stirring mixture at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to 100°C (reflux) for 12–18 hours .

    • Observation: Evolution of CO₂ gas (bubbles) indicates the reduction step is proceeding.

  • Monitoring: Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes).

    • Diagnostic: The starting material (primary amine) will have a lower R_f and stain differently (e.g., Ninhydrin active) compared to the product (UV active, Ninhydrin negative).

  • Workup (Critical):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (~50 g).

    • Slowly basify with 10% NaOH solution until pH > 10.

    • Why? The amine exists as a formate salt in the reaction. High pH is required to liberate the free base for extraction.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers.

  • Drying: Wash combined organics with brine (30 mL), dry over anhydrous Na₂SO₄ , and filter.

  • Purification: Concentrate under reduced pressure. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0-20% EtOAc in Hexanes) or recrystallize from Ethanol/Water.

Mechanistic Workflow

Mechanism Step1 1. Condensation Step2 2. Iminium Formation Step1->Step2 H+ (Acid Cat.) - H2O Step3 3. Hydride Transfer Step2->Step3 Formate (HCOO-) Source of H- Step4 4. Repeat Cycle Step3->Step4 Forms Sec. Amine Reacts with HCHO again Final Tertiary Amine Step4->Final Final Reduction - CO2

Figure 2: Step-wise mechanistic flow of the methylation process.

Characterization & Validation (E-E-A-T)

To validate the synthesis, compare spectral data against the expected values derived from analogous benzothiazole derivatives.

Expected 1H NMR Data (CDCl₃, 400 MHz)
Proton PositionChemical Shift (δ)MultiplicityIntegrationAssignment Logic
Ar-H (C4) 7.65 – 7.75Doublet1HOrtho to ring Nitrogen (Deshielded)
Ar-H (C7) 7.20 – 7.30Doublet1HOrtho to ring Sulfur
Ar-H (C6) 6.85 – 6.95Doublet of Doublets1HOrtho to NMe₂ (Shielded by resonance)
N(CH₃)₂ 3.00 – 3.05 Singlet6HDiagnostic Peak: Integration of 6 confirms dimethylation.
C2-CH₃ 2.80 – 2.85Singlet3HCharacteristic of 2-methylbenzothiazoles.
Mass Spectrometry (ESI-MS)[4]
  • Calculated Monoisotopic Mass (C₁₁H₁₄N₂S): 206.09 Da

  • Observed [M+H]⁺: 207.1 ± 0.1 m/z

Troubleshooting Guide
  • Issue: Incomplete conversion (Secondary amine present).

    • Solution: The second methylation step is slower due to steric hindrance. Add fresh Formaldehyde (2 eq.) and continue reflux for 4 hours.

  • Issue: Product trapped in aqueous phase.

    • Solution: Ensure pH is >10 during workup. Benzothiazoles can be protonated if the pH is neutral or slightly acidic.

Safety & Handling

  • Formaldehyde: Known carcinogen and sensitizer. Use only in a fume hood.

  • Formic Acid: Corrosive. Causes severe skin burns.

  • Benzothiazoles: Potential irritants; avoid inhalation of dust/vapors.

References

  • Eschweiler-Clarke Reaction Overview. Wikipedia. Retrieved Oct 2023. Link

  • Synthesis of 2-methylbenzothiazole derivatives. Medicinal Chemistry Research, 2024.[4] Link

  • N-Methylation of Amines. Organic Chemistry Portal. Link

  • Spectroscopic Data of Benzothiazoles. Arabian Journal of Chemistry, 2012. Link

  • Reductive Amination Protocols. Master Organic Chemistry. Link

Sources

Application Note: Optimization of N-Alkylation Conditions for 2-Methylbenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of 2-methylbenzothiazole is a critical synthetic transformation, primarily serving as the gateway to benzothiazolium salts . These salts are the essential electrophilic intermediates required for the synthesis of cyanine dyes (used in bio-imaging and photography) and thioflavin derivatives (amyloid fibril detection).

While chemically straightforward (


 substitution), the reaction is plagued by practical challenges: long reaction times, incomplete conversion, and the formation of hygroscopic "oils" rather than crystalline solids. This guide compares the Classical Thermal Method  against Microwave-Assisted Intensification , providing optimized protocols to maximize yield and purity.

Mechanistic Principles

The reaction is a bimolecular nucleophilic substitution (


). The lone pair on the benzothiazole nitrogen (N3) attacks the electrophilic carbon of the alkylating agent (R-X).

Key Reactivity Factors:

  • Nucleophilicity: The nitrogen in the thiazole ring is moderately nucleophilic. Electron-Donating Groups (EDGs) at positions 5 or 6 (e.g., -OMe, -Me) enhance reactivity. Electron-Withdrawing Groups (EWGs) (e.g.,

    
    , -Cl) significantly retard the reaction, often requiring forcing conditions (sealed tube/high T).
    
  • Leaving Group (X): Reactivity follows the order

    
    . Methyl Iodide (MeI) and Ethyl Iodide (EtI) are preferred for their high reactivity, despite their toxicity.
    
Diagram 1: Reaction Mechanism & Pathway

ReactionMechanism cluster_conditions Critical Variables Reactants 2-Methylbenzothiazole (Nucleophile) TS Transition State [N...R...X]‡ Reactants->TS Heat/MW Energy AlkylAgent Alkyl Halide (R-X) (Electrophile) AlkylAgent->TS Product N-Alkyl-2-methylbenzothiazolium Salt (Crystalline Solid) TS->Product Leaving Group (X-) Solvent Solvent Polarity (CH3CN vs Neat) Sterics Steric Hindrance (R-Group Size)

Caption:


 mechanism for quaternization. High solvent polarity stabilizes the charged transition state.

Comparative Methodology: Thermal vs. Microwave

The choice of method depends on the substrate's electronic nature and the available equipment.

Table 1: Method Comparison
FeatureMethod A: Thermal Reflux (Classical)Method B: Microwave-Assisted (Modern)
Reaction Time 4 – 24 Hours2 – 15 Minutes
Solvent Acetonitrile, Nitrobenzene, TolueneSolvent-Free (Neat) or DMF
Yield 60 – 85%85 – 98%
Purity Profile Moderate (often requires recrystallization)High (often cleaner crude)
Scalability High (Multi-gram to Kg)Low/Medium (Batch size limited by vial)
Safety High exposure risk (volatile alkyl halides)Closed vessel (reduced exposure)

Detailed Experimental Protocols

Protocol A: Classical Solution-Phase Synthesis (Recommended for Scale-Up)

Context: Best for standard substrates where microwave reactors are unavailable or when scaling up >10g. Acetonitrile is the solvent of choice because the starting materials are soluble, but the ionic product is insoluble, facilitating easy isolation.

Materials:

  • 2-Methylbenzothiazole (1.0 eq)

  • Alkylating Agent: Methyl Iodide (1.5 eq) or Ethyl Iodide (2.0 eq)

  • Solvent: Anhydrous Acetonitrile (

    
    )
    
  • Apparatus: Round-bottom flask, Reflux condenser, Calcium chloride drying tube.

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 2-methylbenzothiazole in 10-15 mL of anhydrous acetonitrile.

  • Addition: Add the alkyl halide (15 mmol MeI or 20 mmol EtI) slowly.

    • Safety Note: MeI is neurotoxic and volatile (bp 42°C). Handle in a fume hood.

  • Reflux: Heat the mixture to gentle reflux (approx. 80-82°C) for 12–24 hours.

    • Observation: A white or yellowish precipitate should begin to form after 2-3 hours.

  • Cooling: Allow the reaction to cool to room temperature, then chill in an ice bath for 1 hour to maximize precipitation.

  • Isolation: Filter the precipitate under vacuum.

  • Washing: Wash the filter cake 3x with cold Diethyl Ether or Acetone to remove unreacted starting material.

  • Drying: Dry in a vacuum oven at 50°C.

Validation:

  • Appearance: White to pale yellow crystalline solid.

  • Solubility Check: Product should be water-soluble; starting material is not.

Protocol B: Microwave-Assisted Solvent-Free Synthesis (Recommended for Screening)

Context: Ideal for library generation, substrates with EWGs, or rapid optimization. The "Neat" conditions utilize the high dielectric loss of the polar reagents to generate internal heat rapidly.

Materials:

  • 2-Methylbenzothiazole (1.0 eq)

  • Alkyl halide (1.2 – 1.5 eq)

  • Apparatus: Microwave Reactor (e.g., CEM Discover or Biotage Initiator) with pressure-rated vials.

Step-by-Step:

  • Loading: In a 10 mL microwave vial, mix 2-methylbenzothiazole (2 mmol) and Alkyl Iodide (2.4 mmol). No solvent is added.[1]

  • Sealing: Crimp the cap tightly.

  • Irradiation: Program the reactor:

    • Temperature: 100°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 5 – 10 minutes (Start with 5 min).

    • Note: For volatile halides like MeI, ensure the vessel is rated for >15 bar pressure.

  • Workup: The vial will contain a solidified melt or viscous oil.

  • Trituration: Add 5 mL of Diethyl Ether directly to the vial and sonicate. The oil should solidify into a powder.

  • Filtration: Filter and wash with ether.

Troubleshooting & Optimization Logic

Common failure modes in benzothiazole alkylation involve "oiling out" or low conversion. Use this decision tree to troubleshoot.

Diagram 2: Optimization Workflow

OptimizationTree Start Start Reaction CheckState Check State after Reaction Start->CheckState Solid Solid Precipitate CheckState->Solid Ideal Oil Viscous Oil / Gum CheckState->Oil Common Issue NoRxn No Reaction (TLC) CheckState->NoRxn Low Reactivity Triturate Triturate w/ Et2O or Acetone + Sonication Oil->Triturate Step 1 Boost Switch to Sealed Tube or Microwave (High T) NoRxn->Boost Step 1 Triturate->Solid Success AnionExchange Perform Anion Exchange (I- to ClO4- or PF6-) Triturate->AnionExchange Persists StrongerAgent Change Alkyl Agent (MeI > MeOTs > MeCl) Boost->StrongerAgent Step 2

Caption: Decision matrix for handling hygroscopic oils and low reactivity.

Critical Troubleshooting Tips:
  • Oiling Out: Quaternary salts are often hygroscopic. If the product oils out, wash it with anhydrous ether and scratch the side of the flask with a glass rod to induce crystallization.

  • Substituent Effects:

    • 5-Nitro-2-methylbenzothiazole: Highly unreactive due to electron withdrawal. Solution: Use Protocol B (Microwave) at 120°C for 20 mins or use a sealed tube with neat Methyl Iodide at 100°C.

    • 5-Methoxy-2-methylbenzothiazole: Highly reactive. Solution: Perform at room temperature or mild reflux to avoid decomposition.

References

  • Hamer, F. M.The Cyanine Dyes and Related Compounds. Interscience Publishers, 1964.
  • PrepChem. "Synthesis of 2,3-dimethylbenzoxazolium iodide." (Analogous protocol for benzothiazoles using sealed tube method). Link

  • BenchChem. "Protocol for N-Alkylation of 2-Aminothiazoles." (General guide on thiazole nitrogen reactivity). Link

  • ResearchGate. "Scope of 2‐methylbenzothiazole salts." (Specific reaction conditions for various derivatives). Link

  • Potts, K. T., et al. "1,2,4-Triazoles. XII. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System." Journal of Organic Chemistry, 1966.

Sources

Using N,N,2-Trimethyl-1,3-benzothiazol-5-amine as a fluorescent probe precursor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Mitochondrial-Targeting Fluorescent Probes using N,N,2-Trimethyl-1,3-benzothiazol-5-amine

Executive Summary

This guide details the utilization of This compound (CAS: 99069-39-3) as a high-performance scaffold for constructing "push-pull" hemicyanine fluorescent probes. Unlike the common unsubstituted or 6-substituted benzothiazoles, the 5-dimethylamino (5-NMe₂) substitution pattern provides a potent electron-donating auxiliary. When coupled with the electron-withdrawing benzothiazolium core, this creates a strong Intramolecular Charge Transfer (ICT) system, pushing emission into the red/near-infrared (NIR) region and enhancing sensitivity to environmental viscosity.

Key Applications:

  • Mitochondrial Imaging: The cationic nature of the final probe drives accumulation in the mitochondrial matrix.

  • Viscosity Sensing: The rotation of the methine bridge allows the molecule to function as a molecular rotor, useful for detecting intracellular viscosity changes associated with apoptosis or neurodegeneration.

Chemical Foundation & Mechanism

The utility of this compound relies on the reactivity of its 2-methyl group . While the 5-NMe₂ group acts as a static electron donor, the 2-methyl group is the active site for chain extension.

Mechanism of Probe Construction:

  • Activation (Quaternization): The benzothiazole ring nitrogen (N3) is alkylated (e.g., with methyl iodide). This creates a cationic benzothiazolium salt, significantly increasing the acidity of the C2-methyl protons.

  • Condensation (Knoevenagel): The activated methyl group undergoes condensation with an aromatic aldehyde. This extends the

    
    -conjugation system.
    
  • Photophysics (ICT): The resulting dye possesses a "Push-Pull" structure:

    • Donor: 5-Dimethylamino group (and the aldehyde-derived tail).

    • Acceptor: Quaternized Benzothiazolium ring.

    • Result: Red-shifted emission and environmental sensitivity.[1]

Visualizing the Synthesis Pathway

SynthesisPathway Precursor N,N,2-Trimethyl-1,3- benzothiazol-5-amine (Precursor) Intermediate Benzothiazolium Salt (Activated C2-Methyl) Precursor->Intermediate Quaternization Reagent1 Methyl Iodide (MeI) Reflux in EtOH Reagent1->Intermediate Product Hemicyanine Dye (Mitochondrial Probe) Intermediate->Product Knoevenagel Condensation Reagent2 Aromatic Aldehyde (e.g., 4-DMAB) Piperidine (Cat.) Reagent2->Product

Figure 1: Synthetic route transforming the precursor into a functional hemicyanine dye via activation and condensation.

Experimental Protocols

Protocol A: Synthesis of the Mitochondria-Targeting Probe (Mito-Red-5)

Objective: Synthesize (E)-2-(4-(dimethylamino)styryl)-5-(dimethylamino)-3-methylbenzo[d]thiazol-3-ium iodide.

Materials:

  • This compound (1.0 eq)

  • Methyl Iodide (MeI) (1.5 eq)

  • 4-(Dimethylamino)benzaldehyde (1.0 eq)

  • Ethanol (Anhydrous)[2]

  • Piperidine (Catalytic amount)

Step-by-Step Methodology:

  • Quaternization (Activation):

    • Dissolve 192 mg (1 mmol) of This compound in 5 mL of anhydrous ethanol.

    • Add 94 µL (1.5 mmol) of Methyl Iodide dropwise.

    • Reflux the mixture at 80°C for 6–8 hours under inert atmosphere (

      
      ).
      
    • Cool to room temperature.[3] A precipitate should form. If not, add cold diethyl ether to induce precipitation.

    • Filter the solid, wash with cold ether, and dry under vacuum.

    • Checkpoint: This is the Benzothiazolium Salt Intermediate .

  • Condensation:

    • Dissolve the intermediate salt (1 mmol) and 4-(dimethylamino)benzaldehyde (149 mg, 1 mmol) in 10 mL of ethanol.

    • Add 2–3 drops of piperidine as a base catalyst.

    • Reflux for 4–6 hours. The solution will turn deep red/purple.

    • Monitor reaction progress via TLC (DCM:MeOH 10:1).

    • Cool to room temperature and remove solvent under reduced pressure.

    • Recrystallize the crude product from ethanol/ether or purify via silica gel column chromatography.

Yield Expectation: 60–75% Characterization:

  • 1H NMR: Look for the disappearance of the singlet methyl peak at ~2.8 ppm (C2-Me) and the appearance of doublet vinylic protons at ~7.0–8.0 ppm with a coupling constant (

    
    ) of ~16 Hz (indicating trans geometry).
    
Protocol B: Biological Imaging (Mitochondrial Staining)

Objective: Visualize mitochondrial morphology in HeLa cells.

Reagents:

  • Probe Stock Solution: 1 mM in DMSO.

  • MitoTracker Green (Commercial standard for co-localization).

  • PBS (Phosphate Buffered Saline).

Workflow:

  • Cell Culture: Seed HeLa cells on confocal dishes and incubate for 24h at 37°C (5%

    
    ).
    
  • Staining:

    • Dilute Probe Stock to 5 µM in culture medium.

    • Incubate cells with the probe for 20–30 minutes .

    • Optional: For co-localization, add MitoTracker Green (100 nM) during the last 15 minutes.

  • Washing: Wash cells

    
     with PBS to remove background signal.
    
  • Imaging:

    • Excitation: 530–560 nm (Green laser).

    • Emission: Collect at 600–750 nm (Red channel).

    • Note: The probe is cationic and will accumulate in the mitochondria potential-dependently.

Mechanism of Action & Sensing Logic

The probe operates on a dual-mechanism basis: Charge Targeting and Environmental Sensitivity .

Cellular Targeting & Viscosity Sensing Diagram

CellularMechanism Extracellular Extracellular Environment (Probe in Medium) Membrane Plasma Membrane (Permeable to Cationic Lipophiles) Extracellular->Membrane Passive Diffusion Cytosol Cytosol (Diffuse Signal) Membrane->Cytosol Mito Mitochondria (High Negative Potential -180mV) Cytosol->Mito Electrophoretic Accumulation (Nernstian Potential) Viscosity_High High Viscosity (Matrix) (Rotation Restricted -> Fluorescence ON) Mito->Viscosity_High Probe Localization Viscosity_Low Low Viscosity Environment (Free Rotation -> Non-Radiative Decay) Weak Fluorescence Weak Fluorescence Viscosity_Low->Weak Fluorescence Strong Fluorescence Strong Fluorescence Viscosity_High->Strong Fluorescence

Figure 2: Mechanism of mitochondrial accumulation and viscosity-dependent fluorescence enhancement (AIE/Molecular Rotor effect).

Troubleshooting & Quality Control

IssuePossible CauseCorrective Action
Low Yield (Synthesis) Incomplete quaternizationEnsure MeI is fresh and reaction is refluxed sufficiently. Use a sealed tube if MeI evaporation is an issue.
No Fluorescence Fluorescence quenching (ACQ)The probe may aggregate in water. Ensure DMSO stock is used and final concentration is <10 µM.
Non-specific Staining Concentration too highReduce probe concentration to 1–2 µM. High concentrations saturate mitochondria and spill into the nucleolus.
Blue-Shifted Emission Incomplete conjugationCheck NMR. If vinylic protons are missing, the condensation failed. Ensure piperidine catalyst was added.

References

  • Structure & Reactivity:Synthesis of Hemicyanine Dyes.

    • Source:

  • Mitochondrial Targeting:Cationic Benzothiazoles for Bioimaging.

    • Source:

  • Viscosity Sensing:Benzothiazole Rotors.

    • Source:

  • Precursor Utility:Benzothiazole Derivatives in Imaging. General overview of 5-substituted benzothiazoles in probe design.

    • Source:

Sources

Application Note: Flash Chromatography Purification of Dimethylamino Benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethylamino benzothiazoles (e.g., Thioflavin T derivatives) are a critical class of fluorophores and pharmacophores used extensively in amyloid imaging and oncology. However, their purification presents a distinct challenge: the Lewis basicity of the dimethylamino group and the thiazole nitrogen leads to strong ionic interactions with the acidic silanols of standard silica gel. This results in severe peak tailing, poor resolution, and irreversible sample loss.

This guide provides three field-proven protocols to overcome these interactions, prioritizing high recovery and spectral purity.

The Chemist's Challenge: The "Silanol Effect"

Standard flash chromatography relies on silica gel (


), which possesses surface silanol groups (

). These groups act as weak Brønsted acids (

).
  • The Interaction: Dimethylamino benzothiazoles possess a tertiary amine (

    
     for the conjugate acid) and a benzothiazole nitrogen.
    
  • The Consequence: As the compound travels down the column, the basic nitrogen creates transient ionic bonds with the acidic silanols. This is not simple adsorption; it is an ion-exchange mechanism that competes with the partition coefficient, causing the characteristic "shark fin" peak shape (fronting with severe tailing).

Decision Matrix: Selecting the Right Protocol
VariableProtocol A: Modified Silica Protocol B: Amine-Silica Protocol C: Reverse Phase (C18)
Cost Low (Standard Silica)High (Specialized Media)Medium
Resolution Good (with optimization)ExcellentExcellent
Loading Capacity Moderate (1-5%)High (5-10%)Low (0.5-2%)
Solvent System DCM / MeOH / TEAHexane / EtOAcWater / ACN / Buffer
Best For Routine synthesis, <1g scaleDifficult separations, labile compoundsHighly polar/water-soluble analogs

Visualization: Purification Workflow

The following decision tree illustrates the logical flow for selecting the optimal purification method based on compound solubility and impurity profile.

PurificationWorkflow Start Crude Dimethylamino Benzothiazole Mixture SolubilityCheck Check Solubility in Hexane/EtOAc Start->SolubilityCheck IsSoluble Soluble SolubilityCheck->IsSoluble Yes NotSoluble Insoluble / Polar SolubilityCheck->NotSoluble No AmineSilica Protocol B: Amine-Functionalized Silica (Hex/EtOAc Gradient) IsSoluble->AmineSilica Preferred Method TailingCheck TLC Check: Does it tail with 1% TEA? NotSoluble->TailingCheck StandardSilica Protocol A: Standard Silica + Modifier (DCM/MeOH + 1% TEA) ReversePhase Protocol C: Reverse Phase C18 (H2O/ACN + NH4HCO3) TailingCheck->StandardSilica Minor Tailing TailingCheck->ReversePhase Severe Tailing or Co-elution

Figure 1: Decision tree for selecting the appropriate stationary phase and solvent system.

Detailed Protocols

Protocol A: Standard Silica with Triethylamine (The "Blocker" Method)

Best for routine purification where cost is a factor and the compound is moderately stable.

Mechanism: Triethylamine (TEA) is added to the mobile phase.[1][2] Being a stronger base than the benzothiazole, TEA preferentially binds to the surface silanols, effectively "capping" them and allowing the target molecule to elute based on polarity rather than ionic interaction.

Materials:

  • Stationary Phase: Irregular Silica Gel (40-63 µm).

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).

Step-by-Step Procedure:

  • Column Pre-treatment (Crucial):

    • Prepare a "slurry" or equilibrate the cartridge with Hexane containing 1% TEA .

    • Flush with 2-3 Column Volumes (CV) of this mixture. This saturates the silica surface with amine before the sample is even loaded.

  • Mobile Phase Preparation:

    • Solvent A: DCM + 1% TEA.

    • Solvent B: 10% MeOH in DCM + 1% TEA.

    • Note: Always add TEA to both weak and strong solvents to maintain constant pH.

  • Sample Loading:

    • Dissolve the crude mixture in a minimum volume of DCM.

    • If the sample is dirty, perform a Dry Load : Mix crude with silica (1:3 ratio), evaporate to dryness, and load the powder into a solid load cartridge.

  • Gradient Elution:

    • Start: 0% B for 2 CV.

    • Ramp: 0% to 50% B over 15 CV.

    • Hold: 50% B for 3 CV.

  • Post-Run:

    • Evaporate fractions immediately. Residual TEA can be removed by high vacuum or azeotroping with heptane.

Protocol B: Amine-Functionalized Silica (The "Zero-Interaction" Method)

Best for difficult separations, high-value compounds, or when TEA contamination is unacceptable.

Mechanism: The silica surface is chemically bonded with propyl-amine groups.[3] This creates a basic surface environment that repels the basic benzothiazole, completely eliminating the ionic interaction mechanism.

Materials:

  • Stationary Phase:

    
    -Bonded Silica (e.g., Biotage KP-NH, SiliaBond Amine).
    
  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc).

Step-by-Step Procedure:

  • No Pre-treatment Required: Amine silica does not require TEA modifiers.

  • Mobile Phase Preparation:

    • Solvent A: Hexane.[4][5][6][7]

    • Solvent B: Ethyl Acetate.

    • Note: Avoid aldehydes and ketones (e.g., Acetone) as solvents, as they can react with the amine stationary phase to form imines.

  • Gradient Elution:

    • Because the "stickiness" is gone, these compounds elute much faster.

    • Start: 0% B.

    • Ramp: 0% to 100% B over 12 CV.

    • Observation: The dimethylamino benzothiazole will likely elute as a sharp, symmetrical band in 20-40% EtOAc.

  • Advantages:

    • No chlorinated solvents (DCM) required.

    • No volatile amine additives to remove from the final product.

    • Significantly higher recovery yields (>95%).

Protocol C: Reverse Phase C18 (The "Polar" Method)

Best for highly polar derivatives or when normal phase fails to separate closely related impurities.

Materials:

  • Stationary Phase: C18 (Octadecyl) functionalized silica.

  • Solvents: Water, Acetonitrile (ACN), Ammonium Bicarbonate (

    
    ).
    

Step-by-Step Procedure:

  • Buffer Selection:

    • Use a basic buffer to keep the dimethylamino group unprotonated (neutral).

    • Buffer: 10 mM Ammonium Bicarbonate (pH ~8.0) or 0.1% Ammonium Hydroxide.

  • Gradient:

    • Solvent A: Water + Base Modifier.

    • Solvent B: Acetonitrile + Base Modifier.[2]

    • Ramp: 5% B to 95% B over 15-20 CV.

  • Loading:

    • Dissolve sample in DMSO or DMF (minimum volume) for liquid injection.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Fronting Volume Overload / SolubilitySwitch to Dry Loading on silica or Celite.
Peak Tailing Unmasked SilanolsIncrease TEA concentration to 2% or switch to Protocol B (Amine Silica) .
Co-elution Inadequate SelectivityChange solvent modifier. If using MeOH, switch to ACN (in Normal Phase) or switch to C18.
Sample Decomposition Acid SensitivitySilica is acidic.[7][8][9] Switch immediately to Amine Silica (Basic pH).

References

  • Biotage. "Successful Flash Chromatography: Mobile Phase Selection for Basic Compounds." Biotage Application Notes. [Link]

  • Sorbent Technologies. "Amino Silica Gel Applications and Separation Mechanisms." Sorbtech Technical Guides. [Link]

  • Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Welch Materials Technical Blog. [Link]

  • PubChem. "2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol Compound Summary."[10] National Library of Medicine. [Link]

  • Teledyne ISCO. "Purification of Amine Compounds using RediSep Amine Columns." Teledyne ISCO Application Note AN87. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Methylation of Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Optimization & Regioselectivity in N-Methylation Ticket ID: ABT-METH-001 Assigned Specialist: Senior Application Scientist

Introduction: The Substrate Challenge

Welcome to the technical guide for optimizing the N-methylation of 2-aminobenzothiazoles . If you are reading this, you likely encountered one of three critical failure modes:

  • Regiochemical Scrambling: Methylation occurring at the ring nitrogen (N3) instead of the exocyclic amine, yielding the imino-form.

  • Poly-alkylation: Inability to stop at the mono-methylated species, resulting in dimethylated or quaternized byproducts.

  • Stalled Conversion: Low yields due to the electron-withdrawing nature of the benzothiazole core.

This guide moves beyond standard textbook procedures, offering field-tested protocols and mechanistic insights to correct these specific issues.

Module 1: Decision Matrix & Method Selection

Before starting a new batch, use this decision tree to select the correct methodology based on your specific substrate and target.

MethodSelection Start Target Product? Mono Mono-Methyl amine (-NHMe) Start->Mono Di Di-Methyl amine (-NMe2) Start->Di Mono_Cond Substrate Sensitivity? Mono->Mono_Cond Method_A Method A: Reductive Amination (Paraformaldehyde/NaBH4) Di->Method_A Excess HCHO Mono_Cond->Method_A Standard Substrate Method_B Method B: Green Methylation (Dimethyl Carbonate/Zeolite) Mono_Cond->Method_B Acid Sensitive/Green Req. Method_C Method C: Protection Strategy (Acylation -> Methylation -> Hydrolysis) Mono_Cond->Method_C High Regio-Fidelity Req. caption Figure 1: Strategic selection of methylation protocol based on target substitution and substrate tolerance.

Module 2: The Regioselectivity Paradox

The Problem: Ambient Nucleophiles

2-aminobenzothiazoles possess two nucleophilic nitrogens:

  • Ring Nitrogen (N3): typically more basic (

    
     for conjugate acid).
    
  • Exocyclic Nitrogen: Less basic due to resonance delocalization into the ring.

Direct Alkylation Risk: Using simple alkyl halides (e.g., MeI) under neutral or weak base conditions often favors attack at the Ring Nitrogen (N3), leading to the thermodynamically stable imino-tautomer.

The Solution: Anion Engineering

To force methylation on the exocyclic amine, you must shift the nucleophilicity profile.

  • Deprotonation: Using a strong base (NaH) in a polar aprotic solvent (DMF/THF) generates the delocalized anion. The negative charge density is significant on the exocyclic nitrogen, promoting reaction at that site.

  • Hard/Soft Acid Base (HSAB): The exocyclic nitrogen anion is a "harder" nucleophile compared to the neutral ring nitrogen.

Module 3: Optimized Protocols

Protocol A: Reductive Amination (High Yield, High Selectivity)

Best for: Avoiding ring quaternization entirely.

Mechanism: This method bypasses direct


 attack. It forms a hemiaminal/imine intermediate with formaldehyde, which is then reduced. Since the ring nitrogen cannot form a stable neutral imine with formaldehyde, this method is highly selective for the exocyclic amine.

Step-by-Step:

  • Dissolution: Dissolve 2-aminobenzothiazole (1.0 equiv) in Methanol.

  • Imine Formation: Add Paraformaldehyde (1.5 equiv for mono, 3.0+ equiv for di).[1]

    • Tech Tip: Add a catalytic amount of acetic acid (5 mol%) to accelerate imine formation if the reaction is sluggish.

  • Reflux: Heat to reflux for 2 hours to ensure depolymerization of paraformaldehyde and condensation.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4) (2.0 equiv) portion-wise.

    • Caution: Gas evolution (

      
      ).
      
  • Workup: Stir at RT for 4 hours. Quench with water, extract with EtOAc.

Yield Expectation: 85-95%

Protocol B: Green Methylation with Dimethyl Carbonate (DMC)

Best for: Large scale, safety-conscious labs (avoiding MeI).

Mechanism: DMC acts as a methylating agent at high temperatures.[2][3] It is a "tunable" reagent; at lower temps, it carboxylates; at higher temps (


), it methylates.

Step-by-Step:

  • Setup: Use a sealed tube or autoclave (DMC boils at 90°C; reaction requires >120°C).

  • Mix: Combine substrate (1.0 equiv), DMC (10-15 equiv, acts as solvent/reagent), and DABCO or K2CO3 (0.1 - 1.0 equiv).

  • Reaction: Heat to 130-150°C for 8-12 hours.

  • Isolation: Cool. Filter off salts. Evaporate excess DMC (recyclable).

Yield Expectation: 70-85% (Mono-selective).

Module 4: Troubleshooting Guide (Q&A)

Q1: I used MeI and K2CO3, but I isolated the ring-methylated imine. Why? A: Potassium Carbonate (


) is often too weak to fully deprotonate the exocyclic amine, leaving the ring nitrogen (N3) as the most nucleophilic site.
  • Fix: Switch to Protocol A (Reductive Amination) . If you must use alkyl halides, use NaH (Sodium Hydride) in dry DMF at 0°C to ensure complete deprotonation before adding MeI.

Q2: My reaction stalls at 50% conversion. Adding more MeI just creates over-methylated byproducts. A: This is a classic stoichiometry trap. The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to a runaway reaction.

  • Fix: Do not add more reagent. Instead, adopt a Protecting Group Strategy :

    • Acylate the amine (Acetic anhydride) -> N-Acetyl.

    • Methylate the amide (MeI/NaH) -> N-Methyl-N-Acetyl.

    • Hydrolyze (NaOH/EtOH) -> N-Methyl product. This guarantees mono-methylation.

Q3: The product is a sticky tar that won't crystallize. A: Aminobenzothiazoles often trap solvent or form oligomers.

  • Fix: Perform an Acid-Base Wash . Dissolve the crude tar in dilute HCl (product goes into water). Wash the aqueous layer with Ether (removes non-basic impurities/tars). Basify the aqueous layer with NaOH to pH 10. Extract the precipitate with DCM.

Q4: Can I use Copper catalysis? A: Yes. Recent literature supports Cu-catalyzed methylation using peroxides or aerobic oxidation.

  • Insight: Copper (II) acetate with boronic acids (Chan-Lam coupling) is excellent for N-arylation, but for N-methylation, Cu-catalyzed oxidative coupling with methanol or reductive coupling with paraformaldehyde is preferred for difficult substrates [1, 3].

Module 5: Data Summary

MethodReagentsPrimary SelectivityYieldSafety Profile
Direct Alkylation MeI / K2CO3Poor (Mixed N-Ring/N-Exo)40-60%High Risk (Carcinogen)
Anionic Alkylation MeI / NaHGood (N-Exo)65-80%Moderate (Reactive Base)
Reductive Amination HCHO / NaBH4Excellent (N-Exo)85-95% Good (Standard Hazards)
Green Methylation DMC / ZeoliteGood (Mono-N-Exo)70-85%Excellent (Non-toxic)

References

  • Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles. Source: National Institutes of Health (PMC) URL:[Link]

  • Dimethyl carbonate: a modern green reagent and solvent. Source:[4][5] Ca' Foscari University of Venice URL:[Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde. Source: ACS Omega URL:[Link]

  • Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles. Source: National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting low solubility of benzothiazole derivatives in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Troubleshooting Aqueous Solubility of Benzothiazole Derivatives

Welcome to the Technical Support Center

You are likely here because your benzothiazole-based lead compound—despite showing promise in silico—is failing in wet-lab aqueous buffers. This is a known liability of the benzothiazole scaffold. Its planar, aromatic bicyclic structure drives strong


 stacking interactions, leading to rapid aggregation and precipitation when transferred from organic stock solutions to aqueous media.

This guide moves beyond generic advice. We address the specific physicochemical failures of benzothiazole derivatives and provide self-validating protocols to overcome them.

Module 1: Diagnostic & Troubleshooting (FAQs)
Q1: "I diluted my 10 mM DMSO stock into PBS (pH 7.4), and it precipitated immediately. Why?"

Diagnosis: Kinetic Solubility Failure (The "Parachute" Collapse). Technical Explanation: Benzothiazole derivatives often exist in a high-energy "spring" state within DMSO. Upon rapid dilution into water, the solvent power drops drastically. Because the benzothiazole core is planar and lipophilic (LogP ~2.0–2.5), the molecules prefer to stack against each other (


 interactions) rather than interact with water. This lattice energy overcomes the entropy of mixing, causing the compound to "crash out" before a stable equilibrium is reached.

Corrective Action:

  • Reduce Stock Concentration: Lower your DMSO stock from 10 mM to 1 mM before the final dilution.

  • Intermediate Dilution Step: Do not jump from 100% DMSO to 1% DMSO. Perform a serial dilution: 100%

    
     50% 
    
    
    
    10%
    
    
    Final Buffer.
  • Check the "Oiling Out" Limit: If your compound forms a milky emulsion rather than crystals, you have exceeded the amorphous solubility limit.

Q2: "I adjusted the buffer pH to 7.4 to ionize the compound, but solubility didn't improve."

Diagnosis: Misunderstanding of Intrinsic pKa. Technical Explanation: The nitrogen atom in the benzothiazole ring has a pKa of approximately 0.85 – 1.2 [1, 4]. This means it is only protonated (and thus soluble as a salt) at extremely acidic pH (pH < 2). At physiological pH (7.4), the core scaffold is neutral . Unless your derivative has a specific ionizable side chain (e.g., a carboxylic acid or basic amine), adjusting pH between 5 and 8 will have zero effect on solubility.

Corrective Action:

  • Stop adjusting pH. It is futile for the core scaffold.

  • Switch Strategy: Use complexing agents. Sulfobutylether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD) is the gold standard for benzothiazoles because its hydrophobic cavity perfectly accommodates the bicyclic aromatic core while the exterior remains hydrophilic [3, 5].
Q3: "My IC50 curves are erratic, and I see steep Hill slopes (>2.0). Is this solubility?"

Diagnosis: Colloidal Aggregation (Promiscuous Inhibition). Technical Explanation: Benzothiazoles are frequent "frequent hitters" or PAINS (Pan-Assay Interference Compounds) candidates. At concentrations near their solubility limit, they form colloidal aggregates that sequester enzymes non-specifically, leading to false positives.

Corrective Action:

  • The Detergent Test: Add 0.01% Triton X-100 or Tween-20 to your assay buffer. If the inhibition disappears, your compound was acting via non-specific aggregation. If inhibition remains, it is a true binder.

Module 2: Decision Logic & Workflows
Visual 1: The Solubility Troubleshooting Decision Tree

Use this logic flow to determine the correct remediation strategy based on visual observations.

Benzothiazole_Troubleshooting Start Observation: Compound fails in Aqueous Buffer Precipitation Visible Precipitate/Cloudiness? Start->Precipitation Erratic_Data Erratic IC50 / Steep Slope? Start->Erratic_Data Check_pKa Does derivative have ionizable side chain? Precipitation->Check_pKa Yes pH_Adjust Adjust pH to ionize (Acidic/Basic) Check_pKa->pH_Adjust Yes Cyclodextrin Add SBE-β-Cyclodextrin (Captisol) Check_pKa->Cyclodextrin No (Neutral Core) Detergent_Test Add 0.01% Tween-20 Erratic_Data->Detergent_Test True_Binder Activity Retained: True Binder Detergent_Test->True_Binder IC50 Stable False_Positive Activity Lost: Colloidal Aggregator Detergent_Test->False_Positive IC50 Shifts >5x

Caption: Decision matrix for diagnosing benzothiazole solubility issues versus non-specific aggregation artifacts.

Module 3: Comparative Data on Solubilizers

Do not randomly select excipients. Use this table to select the correct solubilizer based on the mechanism of action required for benzothiazoles.

Excipient ClassSpecific AgentMechanismRecommendation for Benzothiazole
Organic Co-solvent DMSODisrupts water lattice; solvates lipophilic core.Standard. Keep <2% in enzymatic assays to avoid protein denaturation [2].
Cyclodextrin SBE-

-CD (Captisol)
Inclusion complex.[1] Hydrophobic cavity encapsulates the benzothiazole rings.Highly Recommended. Prevents aggregation without affecting protein stability [3].
Cyclodextrin

-Cyclodextrin
Inclusion complex.[1][][3]Avoid. Cavity often too small for the fused bicyclic system.
Surfactant Tween-80 / Triton X-100Micelle formation; lowers surface tension.Use for Assays. Critical to prevent colloidal aggregation artifacts (0.01% - 0.05%).
pH Buffer Phosphate/TrisIonization.Ineffective for core scaffold (pKa ~1.0). Only useful for substituted derivatives.
Module 4: Validated Experimental Protocols
Protocol A: Kinetic Solubility Assay (The "Crash" Test)

Use this to determine the maximum concentration your assay buffer can tolerate before the compound precipitates.

Objective: Determine the concentration at which the "parachute" fails (precipitation onset).

  • Preparation: Prepare a 10 mM stock of the benzothiazole derivative in 100% DMSO.

  • Pre-Dilution: Prepare a 96-well plate with aqueous buffer (e.g., PBS pH 7.4).

  • Spiking: Add DMSO stock to the buffer to achieve final concentrations ranging from 1

    
    M to 200 
    
    
    
    M. Ensure final DMSO content is constant (e.g., 2%).
  • Incubation: Shake for 2 hours at room temperature.

  • Detection (Dual Method):

    • Method A (Nephelometry): Measure light scattering (absorbance at 600 nm). An increase in baseline indicates precipitation.

    • Method B (Filtration): Filter the solution (0.45

      
      m PVDF), then measure the filtrate via HPLC-UV.
      
  • Calculation:

    
    
    
Visual 2: Kinetic Solubility Workflow

Kinetic_Protocol Stock DMSO Stock (10 mM) Dilution Spike into Buffer (1 - 200 µM) Stock->Dilution Incubate Shake 2 hrs @ RT Dilution->Incubate Split Split Sample Incubate->Split Nephelometry Read OD600 (Precipitate Check) Split->Nephelometry Rapid Screen Filtration Filter (0.45µm) & HPLC-UV Split->Filtration Quantitation

Caption: Step-by-step workflow for determining kinetic solubility limits using nephelometry and filtration.

References
  • ChemBK. (2024). Benzothiazole Physicochemical Properties and pKa. Retrieved from

  • National Institutes of Health (NIH). (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. Retrieved from

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from

  • ChemicalBook. (2024).[4] Benzothiazole CAS# 95-16-9 Properties. Retrieved from

  • BOC Sciences. (2024). Cyclodextrin Solutions for API Solubility Boost. Retrieved from

Sources

Optimizing fluorescence quantum yield of benzothiazole push-pull dyes

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: BZ-QY-OPT-2026 Subject: Troubleshooting & Optimizing Fluorescence Quantum Yield (


)
Assigned Specialist:  Senior Application Scientist, Photophysics Division

Mission Statement

You have reached the Tier-3 Technical Support interface for advanced fluorophore design. This guide addresses the specific photophysical bottlenecks encountered with benzothiazole push-pull dyes . Our goal is to transition your molecular system from non-radiative decay pathways (heat loss) to radiative emission (photon release) by engineering the Intramolecular Charge Transfer (ICT) state.

Module 1: Structural Design & Synthesis (The "Hardware")

User Issue: "My dye has a strong color but virtually no fluorescence in solution."

Diagnosis: The most common culprit in benzothiazole push-pull systems is Twisted Intramolecular Charge Transfer (TICT) . Upon excitation, the bond connecting the donor (D) and the benzothiazole acceptor (A) rotates. This twisted state often possesses a lower energy than the planar emissive state and decays non-radiatively.

Troubleshooting Protocol:

  • Check the Bridge: Is the bond between the benzothiazole and the donor rotatable (e.g., a single C-C bond)?

  • Apply Rigidification:

    • Strategy A (Covalent Locking): Fuse the donor and acceptor rings using a methylene, oxygen, or sulfur bridge to physically prevent rotation.

    • Strategy B (Steric Locking): Introduce bulky substituents (e.g., methyl or methoxy groups) at the ortho positions of the connecting bond to increase the rotational energy barrier.

The Mechanism (Visualized):

TICT_Mechanism cluster_0 Excitation cluster_1 Relaxation Pathways S0 Ground State (S0) Planar LE Locally Excited (LE) Planar & Bright S0->LE hν (Abs) TICT TICT State Twisted & Dark LE->TICT Bond Rotation (k_rot) Photon Fluorescence (High QY) LE->Photon Radiative (kr) Heat Non-Radiative Decay (Heat) TICT->Heat k_nr

Figure 1: The competition between radiative decay (Fluorescence) and the parasitic TICT pathway caused by bond rotation.

Module 2: Solvatochromism & Environment

User Issue: "The emission is bright in hexane but vanishes in methanol or water."

Diagnosis: This is classic Polarity-Induced Quenching . Benzothiazole push-pull dyes have a large dipole moment in the excited state. Polar solvents stabilize the intramolecular charge transfer (ICT) state, lowering its energy. According to the Energy Gap Law , as the energy gap between the excited state (


) and ground state (

) decreases, the rate of non-radiative decay increases exponentially.

Optimization Matrix:

Solvent CategoryInteraction MechanismImpact on

Recommended Action
Non-Polar (Hexane, Toluene)Weak stabilization of ICT.High Ideal for baseline measurements.
Polar Aprotic (DCM, THF)Stabilizes ICT; red-shifts emission.Moderate Use if red-shifted emission is required; accept slight QY loss.
Polar Protic (MeOH, Water)H-bonding to benzothiazole nitrogen.Very Low CRITICAL: Block H-bonding sites or encapsulate the dye (e.g., in micelles).

Expert Insight: If aqueous solubility is required, do not rely on the naked dye. Encapsulate the hydrophobic benzothiazole core in a surfactant (e.g., Pluronic F-127) or modify the structure to induce Aggregation-Induced Emission (AIE) (see Module 3).

Module 3: Solid-State & Aggregation

User Issue: "My powder is non-fluorescent, but the solution was bright." (OR vice-versa)

Scenario A: Aggregation-Caused Quenching (ACQ)

  • Cause: Planar benzothiazole dyes stack like pancakes (

    
    -
    
    
    
    stacking) in the solid state, leading to energy dissipation.
  • Fix: "Fluff" the molecule. Add bulky tert-butyl or trityl groups to the periphery. This prevents close packing and preserves the monomeric emission properties in the solid state.

Scenario B: Aggregation-Induced Emission (AIE)

  • Cause: You have successfully designed a rotor-active dye! In solution, rotation kills fluorescence (TICT). In the solid state, physical restriction of rotation (RIR) restores emission.

  • Application: These are excellent candidates for "wash-free" bio-imaging or precipitate sensors.

Decision Logic:

Aggregation_Logic Start Observe Solid State Fluorescence IsBright Is it Bright? Start->IsBright Bright High Solid-State QY IsBright->Bright Yes Dark Low Solid-State QY IsBright->Dark No AIE_Path Diagnosis: AIE Active (RIR Mechanism) Bright->AIE_Path If dark in solution ACQ_Path Diagnosis: ACQ (π-π Stacking) Dark->ACQ_Path If bright in solution Fix_ACQ Solution: Add Bulky Groups (t-Butyl, Trityl) ACQ_Path->Fix_ACQ Fix_Sol Solution: Rigidify Structure (Cyclization) AIE_Path->Fix_Sol To fix solution QY

Figure 2: Troubleshooting logic for solid-state vs. solution-state discrepancies.

Module 4: Measurement Protocol (Validation)

User Issue: "My QY measurements are inconsistent or >100%."

Standard Operating Procedure (Relative Method): Do not trust a single-point measurement. Use the Gradient Method to minimize concentration errors.

Reagents:

  • Reference Standard: Quinine Sulfate (in 0.1 M H₂SO₄,

    
    ) or Coumarin 153 (in Ethanol, 
    
    
    
    ). Choose a standard with excitation/emission within ±50nm of your sample.
  • Solvent: Spectroscopic grade only.

Step-by-Step Protocol:

  • Preparation: Prepare 5 solutions of your sample and 5 of the standard with absorbance values (at

    
    ) between 0.01 and 0.10 . Never exceed A=0.1 to avoid inner-filter effects.
    
  • Acquisition: Measure the integrated fluorescence intensity (

    
    ) for all 10 samples.
    
  • Plotting: Plot Integrated Fluorescence (

    
    -axis) vs. Absorbance (
    
    
    
    -axis).
  • Calculation: Extract the slopes (

    
     and 
    
    
    
    ).
  • Formula:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.

Common Pitfall: Forgetting the refractive index correction (


) when the sample and standard are in different solvents can introduce a 15-20% error.

References

  • Yang, J., et al. "Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution." Chemical Science, 2022, 13, 13347–13360.[1] Link

  • Brouwer, A. M. "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 2011, 83(12), 2213–2228. Link

  • Gao, Y., et al. "Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule." Crystals, 2021, 11(9), 1105.[2] Link

  • Würth, C., et al. "Relative and absolute determination of fluorescence quantum yields of transparent samples." Nature Protocols, 2013, 8, 1535–1550. Link

Sources

Technical Guide: Removal of Unreacted Methyl Iodide from Benzothiazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers and process chemists handling Methyl Iodide (MeI) in benzothiazole synthesis. It prioritizes safety, purity, and operational efficiency.[1]

Executive Summary & Safety Directive

Methyl Iodide (MeI) is a potent neurotoxin and suspected carcinogen with high volatility (bp 42.4°C).[1] In benzothiazole methylation (e.g., forming benzothiazolium salts or S-methylation), MeI is typically used in excess to drive the reaction to completion.[1]

The Critical Challenge: Removing MeI via standard rotary evaporation is hazardous; it often bypasses the condenser, contaminating the pump oil and laboratory atmosphere. Furthermore, trace MeI can act as a false positive in biological assays or an electrophilic impurity in downstream synthesis.[1]

Core Strategy: Do not rely solely on evaporation.[2] Use a "Quench-then-Purify" approach or exploit solubility differences (precipitation) to isolate the product from the reagent.[2][3]

Decision Matrix: Selecting the Removal Method

Use this logic flow to determine the safest and most effective protocol for your specific reaction mixture.

MeI_Removal_Strategy Start Start: Reaction Complete CheckState Is the Product a Solid (Precipitate)? Start->CheckState YesSolid Yes: Benzothiazolium Salt CheckState->YesSolid Yes NoSolid No: Product in Solution CheckState->NoSolid No MethodA METHOD A: Filtration & Trituration (Wash away MeI) YesSolid->MethodA CheckScale Scale of Reaction? NoSolid->CheckScale SmallScale Small Scale (< 5 mmol) CheckScale->SmallScale LargeScale Large Scale (> 5 mmol) CheckScale->LargeScale MethodB METHOD B: Polymer-Supported Scavenger (Cleanest, No Workup) SmallScale->MethodB MethodC METHOD C: Chemical Quench (Amine) + Extraction LargeScale->MethodC

Figure 1: Decision tree for selecting the appropriate Methyl Iodide removal strategy based on product physical state and reaction scale.

Detailed Protocols

Method A: Precipitation & Trituration (Best for Benzothiazolium Salts)

Context: Benzothiazolium iodides are ionic salts.[1] They are generally insoluble in non-polar solvents (Ether, EtOAc) where MeI is highly soluble.[1]

  • Cool the Mixture: Place the reaction vessel in an ice bath (0°C). This maximizes precipitation of the benzothiazolium salt.

  • Anti-Solvent Addition: If precipitation is incomplete, add cold Diethyl Ether or Ethyl Acetate .[1]

    • Why? MeI is miscible with these solvents, but the salt product is not.[1]

  • Filtration: Filter the solid using a sintered glass funnel.

  • The Critical Wash: Wash the filter cake copiously with fresh diethyl ether .

    • Volume: Use at least 3x the reaction volume.

    • Mechanism:[2][3] The ether physically washes away the residual MeI from the crystal lattice surface.

  • Drying: Dry the solid under high vacuum.

    • Note: Ensure the vacuum trap is cooled with dry ice/acetone to catch any liberated MeI vapors.

Method B: Polymer-Supported Scavenging (Best for Soluble Products)

Context: For neutral benzothiazoles where the product remains in solution.[2] This method avoids aqueous workup.

Reagent: Polymer-supported amine (e.g., Tris(2-aminoethyl)amine polymer-bound or similar "amine scavengers").[1][2][3]

  • Calculate Load: Add 2–3 equivalents of the scavenger resin relative to the estimated excess MeI.

  • Incubation: Stir the mixture gently at room temperature for 1–2 hours.

    • Mechanism:[2][3][4] The amine groups on the bead react with MeI via

      
       to form a quaternary ammonium salt on the bead.
      
  • Filtration: Filter off the resin beads.

  • Result: The filtrate contains your product; the MeI is trapped on the solid waste.

Method C: Chemical Quenching (Liquid Phase)

Context: Large scale reactions where resins are too expensive.[1]

Reagent: Ethanolamine or dilute Ammonia in Methanol.

  • Quench: Add an excess of Ethanolamine to the reaction mixture.

  • Stir: Stir for 30 minutes.

    • Reaction:

      
      
      
  • Workup:

    • Dilute with water.

    • Extract your product into an organic solvent (e.g., DCM or EtOAc).[1]

    • The ionic ammonium salt (quenched MeI) will remain in the aqueous layer.

Validation: How to Prove MeI is Gone

Do not assume the MeI is gone. Prove it using these self-validating methods.

Quantitative Validation: 1H NMR

Methyl iodide has a distinct chemical shift. Run a proton NMR of your crude material.[5]

SolventMeI Chemical Shift (δ ppm)Multiplicity
CDCl₃ 2.16 Singlet (s)
DMSO-d₆ 2.16 - 2.18 Singlet (s)
  • Pass Criteria: Complete absence of the singlet at ~2.16 ppm.

  • Warning: Do not confuse this with the methyl group on the benzothiazole ring. Benzothiazole-S-Me usually appears further downfield (~2.7–2.8 ppm) or upfield depending on the ring position.[2][3] Always compare with a pure MeI standard if unsure.

Qualitative Validation: NBP Stain (TLC)

Standard UV or Iodine stains may not distinguish MeI from other alkyl halides.[1] Use the NBP (4-(p-nitrobenzyl)pyridine) test, which is specific for alkylating agents.[1][2][3]

NBP Stain Recipe:

  • Solution A: 5% w/v 4-(p-nitrobenzyl)pyridine in acetone.

  • Solution B: 1M Piperidine in acetone (or simply use pure triethylamine vapor).

Procedure:

  • Spot your reaction mixture on a TLC plate.

  • Dip in Solution A .

  • Heat the plate at 100°C for 2–3 minutes.

  • Spray with Solution B (base).[1]

  • Result: Alkylating agents (MeI) appear as intense blue/purple spots on a white background.[1]

Troubleshooting & FAQs

Q: My benzothiazolium salt is "oiling out" instead of precipitating. How do I remove the MeI? A: This is a common issue called "oiling out."

  • Decant: Carefully decant the supernatant (which contains most of the MeI).

  • Triturate: Add fresh diethyl ether to the oil and scratch the flask sides with a glass rod vigorously. This induces crystallization.

  • Sonication: Brief sonication in ether can also force the oil to solidify, trapping the MeI in the solvent for removal.

Q: Can I just rotovap the MeI off? A: Technically yes, but safely no. MeI boils at 42°C. If you rotovap it:

  • You must use a Dry Ice/Acetone trap (-78°C) between the rotovap and the pump.

  • The exhaust from the pump must be vented into a fume hood.

  • Recommendation: Quench chemically (Method C) before evaporation to destroy the neurotoxin, rather than just moving it to a trap.[1]

Q: I see a peak at 2.5 ppm in DMSO. Is that MeI? A: Likely not.

  • 2.50 ppm is the residual solvent peak of DMSO-d6.[2][3]

  • 3.33 ppm is water in DMSO.

  • MeI appears at ~2.16 ppm .[2] If you are unsure, spike the NMR tube with a microliter of authentic MeI and see if the peak grows.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org. Chem.1997 , 62, 7512–7515.[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6328, Methyl Iodide."[1] PubChem, 2024 .[1]

  • Friedman, O. M.; Boger, E. "Colorimetric Estimation of Nitrogen Mustards in Aqueous Solution."[1] Anal. Chem.1961 , 33, 906–910.[1] (Basis for NBP Alkylating Agent Stain).[1]

  • Sigma-Aldrich. "Safety Data Sheet: Methyl Iodide."[2] (Accessed via Sigma-Aldrich Safety Center).[2][3] [1]

Sources

Technical Support Center: N,N,2-Trimethyl-1,3-benzothiazol-5-amine Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers utilizing N,N,2-Trimethyl-1,3-benzothiazol-5-amine (CAS: 99069-39-3) in cell culture applications. As a Senior Application Scientist, I have structured this content to address the specific physicochemical challenges associated with this lipophilic benzothiazole derivative, moving beyond generic advice to provide actionable, mechanism-based troubleshooting.

Compound Profile & Stability Matrix

Compound Name: this compound Synonyms: 5-(Dimethylamino)-2-methylbenzothiazole; Dimethyl-(2-methyl-benzothiazol-5-yl)-amine CAS Number: 99069-39-3 Chemical Class: Aminobenzothiazole / Aromatic Amine Primary Application: Research reagent, pharmaceutical intermediate (e.g., for 1,2,4-triazine synthesis), potential fluorescent probe.

Core Stability Challenges

The stability of this compound in cell culture media is governed by three critical factors: Solubility Limits , Oxidative Susceptibility , and Protein Binding .

ParameterRisk LevelTechnical Insight
Aqueous Solubility High The molecule is highly lipophilic (LogP ~2.5–3.0) and weakly basic. At physiological pH (7.4), it is predominantly uncharged, leading to rapid precipitation in aqueous media if the concentration exceeds ~10–50 µM without carrier support.
Photostability Medium Benzothiazoles are often photoactive. Prolonged exposure to ambient light, especially in phenol red-free media, can induce photo-oxidation or ring cleavage.
Metabolic Stability High The N,N-dimethylamino group is a prime target for oxidative N-demethylation by cellular cytochrome P450 enzymes (e.g., in HepG2 or primary hepatocytes), potentially altering bioactivity during long incubations (>24h).
Serum Interaction Critical High affinity for Bovine Serum Albumin (BSA) and Fetal Bovine Serum (FBS). The "free fraction" available to cells may be <10% of the nominal concentration in 10% FBS media.
Troubleshooting Guide (Q&A)
Issue 1: Precipitation & Solubility

Q: "I observed a fine precipitate immediately after adding the compound stock to the cell culture medium. Why did this happen?"

A: This is a classic "solvent shock" phenomenon.

  • Mechanism: Your stock solution (likely in DMSO) has a high solvent strength. When a small volume is added to aqueous media (pH 7.4), the local solubility drops instantly. This compound is hydrophobic; if the final concentration exceeds its thermodynamic solubility limit (often <50 µM in pure buffer), it crashes out.

  • Solution:

    • Pre-dilution Step: Do not add 100% DMSO stock directly to the well. Prepare a 10x intermediate dilution in culture medium containing serum (proteins help solubilize the drug).

    • Sonicate: Vortex or sonicate the intermediate dilution before adding to cells.

    • Limit Final DMSO: Keep final DMSO concentration <0.5% (v/v) to avoid cytotoxicity, but ensure it is sufficient to maintain solubility.

Issue 2: Loss of Potency / Inconsistent IC50

Q: "My IC50 values shift significantly when I change FBS lots or reduce serum concentration. Is the compound degrading?"

A: It is likely not chemical degradation, but protein binding equilibrium .

  • Mechanism: Lipophilic amines bind extensively to albumin (BSA/HSA) in FBS. In 10% FBS, up to 90-99% of the compound may be sequestered, leaving a fraction of the intended dose available to enter cells. Reducing serum to 1% or 0% increases the free drug concentration, causing a perceived increase in potency (lower IC50).

  • Validation Protocol: Run a "Serum Shift Assay." Determine the IC50 in 10% FBS vs. 1% FBS. If the IC50 drops by >5-fold in low serum, protein binding is the cause.

  • Correction: Report all biological data with the explicit serum concentration used. For mechanistic studies, consider using serum-free media (e.g., Opti-MEM) for short durations (4–6 hours).

Issue 3: Color Change in Stock Solution

Q: "My DMSO stock solution turned from off-white/yellow to a darker brown after a month at -20°C. Is it still usable?"

A: The color change indicates oxidative degradation , likely of the dimethylamino group.

  • Mechanism: Aromatic amines are electron-rich and prone to oxidation, forming N-oxides or quinone-imine species over time, especially if exposed to air or light.

  • Recommendation: Discard the stock. Oxidized byproducts can be cytotoxic or inactive.

  • Prevention:

    • Store stocks in amber vials to block light.

    • Purge vials with inert gas (Nitrogen or Argon) before sealing.

    • Store at -80°C rather than -20°C for long-term storage.

    • Use single-use aliquots to avoid freeze-thaw cycles.

Validated Protocols
Protocol A: Optimal Stock Preparation
  • Solvent: 100% Anhydrous DMSO (molecular biology grade). Avoid Ethanol if possible, as it evaporates more easily, changing concentrations.

  • Concentration: Prepare at 10 mM or 20 mM. Avoid >50 mM to prevent crashing out upon freezing.

  • Storage: Aliquot into 20–50 µL volumes in light-tight tubes. Store at -80°C.

  • Shelf Life: 6 months at -80°C; 1 month at -20°C.

Protocol B: Stability Check (Absorbance Scan)
  • Purpose: Rapidly verify if the compound has precipitated or degraded in media.

  • Steps:

    • Prepare a 50 µM solution in (a) PBS and (b) Culture Media + 10% FBS.

    • Incubate at 37°C for 0, 4, and 24 hours.

    • Centrifuge samples at 10,000 x g for 5 minutes (to pellet any precipitate).

    • Measure the absorbance of the supernatant (scan 250–400 nm).

    • Interpretation: A decrease in peak absorbance (relative to t=0) in the supernatant indicates precipitation or degradation. If the PBS sample shows loss but the FBS sample is stable, the issue is solubility (rescued by protein).

Stability Mechanism Visualization

The following diagram illustrates the competing pathways affecting the effective concentration of this compound in a cellular environment.

StabilityPathways Compound N,N,2-Trimethyl- 1,3-benzothiazol-5-amine Media Cell Culture Media (pH 7.4, 37°C) Compound->Media Dilution Precipitate Precipitation (Insoluble Aggregate) Media->Precipitate High Conc. (>50µM) Low Solubility ProteinBound Protein-Bound Complex (BSA/FBS Sequestration) Media->ProteinBound High Lipophilicity (Serum Binding) Oxidation Oxidative Degradation (N-Oxides/Quinones) Media->Oxidation Light/O2 Exposure FreeDrug Free Active Drug (Bioavailable) Media->FreeDrug Equilibrium Fraction ProteinBound->FreeDrug Slow Release Metabolism Cellular Metabolism (N-Demethylation) FreeDrug->Metabolism Intracellular P450 Enzymes

Caption: Dynamic stability equilibrium showing the competition between solubility limits, protein binding, and degradation pathways in cell culture.

References
  • PubChem. (2025).[1] Benzothiazol-5-amine, N,N,2-trimethyl-. National Library of Medicine. Available at: [Link]

  • European Patent Office. (2010). EP2141164A1: New 1,2,4-triazine derivatives and biological applications thereof.[2][3] (Describes the synthesis and use of this compound as an intermediate). Available at: [3]

  • MDPI Pharmaceuticals. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity. (Discusses solubility and DMSO stock preparation for similar lipophilic benzothiazoles). Available at: [Link]

Sources

Purification of off-white solid benzothiazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzothiazole Intermediate Purification Subject: Troubleshooting Off-White/Yellow Solid Benzothiazole Intermediates Ticket ID: BZT-PUR-001 Responder: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Off-White" Signal

In Structure-Activity Relationship (SAR) studies, the purity of benzothiazole intermediates is non-negotiable. A common distress signal in this chemistry is the appearance of an "off-white," yellow, or orange solid where a colorless crystal is expected.

As a heterocyclic chemist, you must interpret this color not just as "dirt," but as specific chemical byproducts. The sulfur atom in the thiazole ring and the starting 2-aminothiophenols are highly susceptible to oxidative coupling. The yellow/orange hue is almost invariably 2,2'-dibenzothiazyl disulfide , formed via air oxidation of unreacted thiols or incomplete cyclization.

This guide provides a logic-driven approach to purifying these intermediates, moving from chemical separation (Acid-Base) to physical separation (Crystallization/Chromatography).

Module 1: Diagnostic & Decision Logic

Before selecting a solvent, diagnose the impurity profile. Use the following logic tree to determine your primary purification vector.

purification_logic Start Start: Off-White/Yellow Solid Smell Check Odor: Thiol/Rotten Egg Smell? Start->Smell Solubility Check Solubility: Soluble in 2M HCl? Smell->Solubility No Action_AcidBase Protocol A: Acid-Base Extraction (Removes Disulfides/Thiols) Smell->Action_AcidBase Yes (Unreacted Thiol) Solubility->Action_AcidBase Yes (Product protonates) Action_Recryst Protocol B: Recrystallization (Removes Trace Tars) Solubility->Action_Recryst No (Product is neutral/insoluble) Action_Column Protocol C: Buffered Chromatography (For Complex Mixtures) Action_Recryst->Action_Column Fails (Oiling Out)

Figure 1: Decision matrix for selecting the optimal purification pathway based on impurity characteristics.

Module 2: The "Gold Standard" – Acid-Base Extraction

Why this works: Benzothiazoles are weakly basic (pKa ~1–2). The most common colored impurities (disulfides, unreacted aldehydes, and neutral tars) are not basic . By protonating the benzothiazole, you force it into the aqueous phase, leaving the colored impurities behind in the organic layer.

The Protocol:

  • Dissolution: Dissolve your crude off-white solid in a non-polar organic solvent (DCM or Ethyl Acetate). Note: If the solid is not fully soluble, filter off the insolubles first.

  • Acid Extraction: Extract the organic layer with 2M HCl (3 x 20 mL).

    • Checkpoint: The benzothiazole moves to the aqueous layer (as the hydrochloride salt). The organic layer should retain the yellow/orange color (disulfides).

  • Separation: Keep the Aqueous Layer . (Discard the organic layer properly).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 4M NaOH or NH₄OH until pH > 10.

    • Observation: The product should precipitate as a white/off-white solid.

  • Recovery: Extract the cloudy aqueous mixture with fresh DCM, dry over Na₂SO₄, and evaporate.

Visualizing the Separation:

acid_base_workflow Crude Crude Mixture (Benzothiazole + Disulfide) Acid Add 2M HCl Crude->Acid SepFunnel Separation Acid->SepFunnel OrgLayer Organic Layer (Contains Yellow Disulfides) SepFunnel->OrgLayer Neutrals stay AqLayer Aqueous Layer (Benzothiazolium Salt) SepFunnel->AqLayer Product migrates Base Add NaOH (pH > 10) AqLayer->Base Final Pure Benzothiazole (Precipitate) Base->Final

Figure 2: Chemical separation workflow utilizing the basic nitrogen of the thiazole ring.

Module 3: Recrystallization & "Oiling Out"

If Acid-Base extraction is insufficient or the derivative is not basic enough (e.g., presence of electron-withdrawing groups), recrystallization is required.

Common Issue: Benzothiazoles are notorious for "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing, especially in ethanol/water systems.

Solvent Selection Guide:

Solvent SystemSuitabilityNotes
Ethanol (Absolute) HighBest for initial attempts. Cooling induces crystallization.
Ethanol/Water MediumHigh Risk of Oiling Out. Add water dropwise to hot solution only until turbidity persists.
Ethyl Acetate/Hexane HighGood for non-polar derivatives. Dissolve in min. hot EtOAc, add Hexane until cloudy.
Toluene SpecificExcellent for highly aromatic/fused benzothiazole systems.

Troubleshooting "Oiling Out": If your product forms a gummy oil at the bottom of the flask upon cooling:

  • Reheat until the oil redissolves.

  • Seed the solution with a tiny crystal of the crude material.

  • Slow Cool: Wrap the flask in a towel to cool to room temperature over 2-3 hours. Do not put it directly in the fridge.

  • Scratch: Vigorously scratch the inner glass surface with a glass rod to induce nucleation.

Module 4: Chromatography (The Last Resort)

Silica gel is slightly acidic.[1] Benzothiazoles, being basic, can "streak" or "tail" on silica, leading to poor separation and broad peaks.

The Fix:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexane before loading.

  • Mobile Phase: Add 0.5% - 1% TEA or 1% NH₄OH to your eluent (e.g., DCM/MeOH + 1% NH₄OH). This neutralizes acidic sites on the silica and sharpens the bands.

Frequently Asked Questions (FAQs)

Q1: My product has a strong "rotten egg" smell even after column chromatography. Why? A: This indicates residual 2-aminothiophenol . Thiols can oxidize on the column or co-elute.

  • Solution: Dissolve the product in an organic solvent and wash with 10% NaOH (removes the acidic thiol) or treat with bleach (oxidizes thiol to water-soluble sulfonate, though this is risky for the product). The safest route is the Acid-Base extraction (Module 2).

Q2: The solid is white, but turns yellow after sitting on the bench for a day. A: Your product is undergoing oxidative degradation or contains trace acid.

  • Solution: Ensure the final product is completely neutral. Wash the final organic extract with saturated NaHCO₃ before drying. Store under Nitrogen/Argon in the dark, as benzothiazoles can be photosensitive [1].

Q3: Can I use charcoal to remove the color? A: Yes, but with caution. Activated carbon is excellent for removing polymeric tars.

  • Protocol: Dissolve product in hot ethanol, add activated carbon (5% w/w), stir for 10 mins, and filter through Celite while hot . If the solution cools during filtration, the product will crystallize in the Celite filter cake and be lost.

References

  • Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. ResearchGate. Available at: [Link]

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Binding Affinity of Benzothiazole Derivatives to Beta-Amyloid Fibrils

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of benzothiazole derivatives used to target beta-amyloid (Aβ) fibrils, a hallmark of Alzheimer’s Disease (AD).[1] While Thioflavin T (ThT) remains the benchtop standard for monitoring fibrillization kinetics, its charged nature and moderate affinity limit its in vivo utility. Pittsburgh Compound B (PiB) and its 18F-labeled analogs (Florbetapir, Flutemetamol) represent the "gold standard" for high-affinity binding (


 < 10 nM) and blood-brain barrier (BBB) permeability. This document analyzes the structural-mechanistic drivers of these differences and provides validated protocols for quantifying binding affinity.

Mechanism of Action: Structural Determinants of Affinity

The binding of benzothiazole derivatives to Aβ fibrils is not a simple adsorption process; it is a specific molecular recognition event governed by the "channel" and "groove" binding models.

The Cross-Beta Architecture

Aβ fibrils consist of laminated


-sheets running perpendicular to the fibril axis. This creates continuous "channels" or "grooves" along the surface of the fibril.
  • Thioflavin T (ThT): Being positively charged (cationic) and possessing bulky N-methyl groups, ThT binds primarily to the surface grooves. Its rotation is restricted upon binding, leading to fluorescence enhancement.[2]

  • PiB (6-OH-BTA-1): PiB is a neutral, uncharged derivative of ThT. The removal of the charge and the N-methyl groups reduces steric hindrance, allowing PiB to insert deeper into the hydrophobic channels of the

    
    -sheet. This deeper insertion and increased hydrophobic contact area result in a significantly higher binding affinity compared to ThT.
    
Binding Pathway Visualization

BindingMechanism Fibril Aβ Fibril Surface (Cross-Beta Sheet) Complex_ThT ThT-Fibril Complex (Surface Groove Binding) Kd: ~100s of nM - Low µM Fibril->Complex_ThT Steric Hindrance Limits Insertion Complex_PiB PiB-Fibril Complex (Deep Channel Insertion) Kd: ~1 - 3 nM Fibril->Complex_PiB Deep Intercalation (High Affinity) ThT Thioflavin T (ThT) (Cationic, Bulky) ThT->Fibril Electrostatic Interaction PiB Pittsburgh Compound B (PiB) (Neutral, Planar) PiB->Fibril Hydrophobic Interaction

Figure 1: Mechanistic difference between ThT and PiB binding. PiB's neutral charge and planar structure allow for deeper intercalation into the fibril lattice, resulting in nanomolar affinity.

Comparative Analysis: ThT vs. PiB vs. 18F-Analogs[3]

The following analysis contrasts the benchtop reagent (ThT) with clinical imaging agents.

Thioflavin T (ThT)
  • Role: In vitro kinetic monitoring.

  • Affinity (

    
    ):  Moderate to Low.[2] Values typically range from 500 nM to several micromolar  depending on the fibril polymorph and buffer conditions.
    
  • Limitations:

    • Charge: The positive charge prevents BBB crossing (LogP ~0.2).

    • Background: High concentrations (10-20

      
      M) are often required for assays, leading to potential inner-filter effects.
      
Pittsburgh Compound B (PiB)
  • Role: Gold standard PET tracer (C-11 labeled).

  • Affinity (

    
    ):  High. Consistently measured at 1.0 – 3.0 nM  in human brain homogenates.
    
  • Advantage: The removal of the charge increases lipophilicity (LogP ~2.25), facilitating rapid BBB entry.

18F-Labeled Derivatives (Florbetapir, Flutemetamol)
  • Role: Clinical PET imaging (longer half-life than C-11).[3]

  • Affinity: Engineered to mimic PiB.

    • Flutemetamol: Essentially "Fluorinated PiB". Affinity is nearly identical to PiB (

      
       ~1-3 nM).
      
    • Florbetapir: Uses a styrylpyridine backbone but targets the same site.

      
       ~3.7 nM.[4]
      
Comparative Data Summary
CompoundRadioisotopeBinding Affinity (

)
LogP (Lipophilicity)Primary Application
Thioflavin T N/A~500 nM - 2

M
~0.2In vitro fibrillization assays
PiB (6-OH-BTA-1) Carbon-111.2 - 3.0 nM 2.25Gold standard amyloid PET
Flutemetamol Fluorine-181.0 - 3.0 nM 2.56Clinical AD Diagnosis
Florbetapir Fluorine-183.7 ± 0.3 nM 2.68Clinical AD Diagnosis
Florbetaben Fluorine-18~1 - 3 nM 3.24Clinical AD Diagnosis

Note:


 values are dependent on the specific assay (e.g., synthetic fibrils vs. AD brain homogenate). The values above represent the consensus for high-affinity sites on Aβ1-42 fibrils.

Experimental Protocols

To objectively compare a new benzothiazole derivative against these standards, two protocols are recommended: a high-throughput fluorescence screen and a definitive radioligand binding assay.

Protocol A: ThT Fluorescence Competition Assay (Screening)

Use this to screen for binding ability , not for precise thermodynamic constants.

Principle: A new compound displaces ThT from the fibril, causing a decrease in fluorescence at 482 nm.

  • Preparation: Prepare 5

    
    M Aβ1-42 fibrils in PBS (pH 7.4).
    
  • ThT Addition: Add ThT to a final concentration of 10

    
    M. Incubate for 15 mins.
    
  • Titration: Titrate the test compound (0.1 nM to 10

    
    M) into the wells.
    
  • Measurement: Ex: 440 nm / Em: 482 nm.

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

    
    .
    
    • Correction: Check if the test compound absorbs at 440 nm or emits at 482 nm (Inner Filter Effect).

Protocol B: Radioligand Binding Assay (The "Gold Standard")

Use this to determine the true


 and 

.

Principle: Direct measurement of binding using [3H]PiB or competition with [3H]PiB.

Materials:

  • [3H]PiB (Specific Activity > 70 Ci/mmol).

  • Synthetic Aβ1-42 fibrils or AD brain homogenate.

  • Glass fiber filters (Whatman GF/B) soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

Workflow:

BindingProtocol Step1 1. Incubation Mix [3H]PiB (1 nM) + Aβ Fibrils + Test Compound Buffer: PBS, pH 7.4 Time: 60-90 min @ 25°C Step2 2. Separation Vacuum Filtration over GF/B Filters (Pre-soaked in PEI) Step1->Step2 Step3 3. Wash 3x Wash with Ice-Cold PBS (Removes unbound ligand) Step2->Step3 Step4 4. Quantification Liquid Scintillation Counting (LSC) Step3->Step4 Step5 5. Analysis Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) Step4->Step5

Figure 2: Workflow for Radioligand Competition Assay. This method eliminates optical interference common in fluorescence assays.

Step-by-Step:

  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Aβ fibril suspension (approx 100 ng peptide).
      
    • 50

      
      L [3H]PiB (fixed concentration, e.g., 1 nM).
      
    • 50

      
      L Test Compound (variable concentration, 
      
      
      
      to
      
      
      M).
    • Non-Specific Binding Control: Include wells with 1

      
      M unlabeled BTA-1 to block all specific sites.
      
  • Equilibrium: Incubate for 90 minutes at room temperature with gentle shaking.

  • Filtration: Harvest onto PEI-treated GF/B filters using a cell harvester.

  • Wash: Wash filters 3x with ice-cold PBS to remove unbound radioligand.

  • Counting: Add scintillation fluid and count radioactivity.

  • Calculation:

    • Subtract Non-Specific Binding (NSB) from Total Binding to get Specific Binding.

    • Fit data to a one-site competition model.

    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      , where
      
      
      is the radioligand concentration and
      
      
      is the dissociation constant of [3H]PiB (use 1.2 nM).

Critical Factors & Troubleshooting

Non-Specific Binding

Benzothiazoles are lipophilic. They will bind to plasticware, lipid membranes, and albumin.

  • Solution: Always use PEI-treated filters and include 0.1% BSA or Tween-20 in the buffer to maintain solubility, but validate that the detergent does not disrupt the fibrils.

Polymorph Variability

Aβ fibrils formed in vitro (agitated vs. quiescent) differ from those in AD brains.

  • Insight: PiB binds with higher affinity to AD brain-derived fibrils than to some synthetic fibrils.

  • Recommendation: For drug development, validate final candidates using post-mortem AD brain homogenates.

Inner Filter Effect (IFE)

In Protocol A (Fluorescence), if your test compound is yellow/orange (common for benzothiazoles), it may absorb the excitation light (440 nm) or re-absorb the emission (482 nm), appearing as "inhibition."

  • Control: Measure the fluorescence of ThT alone + Test Compound (no fibrils). If signal drops, IFE is present.

References

  • Klunk, W. E., et al. (2001). Uncharged thioflavin-T derivatives bind to amyloid-beta protein with high affinity and readily enter the brain. Life Sciences. Link

  • Mathis, C. A., et al. (2003). Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. Journal of Medicinal Chemistry. Link

  • Lockhart, A., et al. (2005).[1] Evidence for the presence of three distinct binding sites for the thioflavin T derivative, PIB, on Alzheimer's disease brain amyloid. Journal of Biological Chemistry. Link

  • Choi, S. R., et al. (2009). Correlation of amyloid PET ligand florbetapir F 18 binding with Aβ aggregation and neuritic plaque deposition in postmortem brain tissue. Alzheimer Disease & Associated Disorders. Link

  • Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta. Link

  • Groenning, M. (2010). Binding mode of Thioflavin T and other molecular probes in the context of amyloid fibrils—current status. Journal of Chemical Biology. Link

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Handling and Disposal of N,N,2-Trimethyl-1,3-benzothiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive standard operating procedure for the laboratory-scale handling and disposal of N,N,2-Trimethyl-1,3-benzothiazol-5-amine.

Document Type: Essential Safety & Logistical Information Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: this compound (CAS: 99069-39-3)

Introduction and Mechanistic Context

This compound is a heterocyclic aromatic compound utilized primarily as a building block and intermediate in medicinal chemistry, notably in the synthesis of biologically active molecules such as antibacterial 1,2,4-triazine derivatives [1].

Because it contains both a thiazole ring (sulfur and nitrogen) and an exocyclic amine, the compound presents specific environmental and toxicological challenges. Improper disposal can lead to the contamination of wastewater systems and the generation of highly toxic combustion byproducts. A self-validating disposal protocol must account for the chemical's elemental composition to ensure that end-of-life destruction does not inadvertently create secondary hazards.

Hazard Profile and Physicochemical Data

To design an effective disposal strategy, we must first establish the compound's hazard profile based on its structural class (benzothiazol-amines). The following table summarizes the quantitative and qualitative data that dictate our operational parameters [2].

ParameterData / ClassificationOperational Implication (Causality)
Molecular Formula C10H12N2SContains N and S. Combustion will yield toxic

and

gases. Requires specialized incineration.
Molecular Weight 192.28 g/mol Solid at room temperature; poses a particulate inhalation risk during transfer.
Acute Toxicity Harmful (Oral/Dermal)Mandates the use of closed-system transfers and strict PPE (nitrile gloves, lab coat, safety goggles).
Aquatic Toxicity Harmful to aquatic lifeAbsolute prohibition on drain disposal. Must be captured in dedicated waste streams.
Chemical Stability Stable under standard conditionsDoes not require specialized inert atmosphere for short-term waste storage, but must be kept away from strong oxidizers.

Step-by-Step Disposal Methodology

The following protocol provides a self-validating workflow for the disposal of this compound. Every step is designed to isolate the hazard and prepare it for the only acceptable method of final destruction: high-temperature incineration with effluent scrubbing.

Phase 1: Point-of-Use Segregation
  • Determine Waste State: Identify whether the waste is a pure solid (e.g., expired reagent, synthesis byproduct) or dissolved in a solvent matrix.

  • Select the Matrix:

    • Solid Waste: Place in a high-density polyethylene (HDPE) or glass wide-mouth container.

    • Liquid Waste (Non-Halogenated): If dissolved in solvents like ethanol or ethyl acetate, route to the "Non-Halogenated Organic Waste" carboy.

    • Liquid Waste (Halogenated): If dissolved in dichloromethane (DCM) or chloroform, route to the "Halogenated Organic Waste" carboy.

    • Causality: Segregating halogenated from non-halogenated waste is critical because halogenated waste requires significantly higher incineration temperatures to prevent the formation of highly toxic dioxins and furans.

Phase 2: Containment and Labeling
  • Primary Containment: Ensure the waste container is chemically compatible, structurally sound, and features a secure, leak-proof closure (e.g., PTFE-lined cap).

  • Regulatory Labeling: Affix a hazardous waste tag immediately upon the first addition of waste. The label must explicitly state:

    • "Hazardous Waste"

    • Full chemical name: "this compound" (Do not use abbreviations).

    • Primary Hazards: "Toxic, Environmental Hazard."

Phase 3: Spill Response and Decontamination (If applicable)
  • Solid Spills: Do not dry sweep, as this generates hazardous aerosols. Moisten the spill slightly with a compatible solvent (e.g., ethanol) to bind the powder, wipe up with absorbent pads, and place all materials into a solid hazardous waste container [3].

  • Surface Decontamination: Wash the affected area with soap and water, capturing the rinsate as hazardous liquid waste.

Phase 4: Institutional Transfer and Final Destruction
  • EHS Transfer: Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Final Destruction (Incineration): The contractor must destroy the material via a chemical incinerator equipped with an afterburner and an alkaline scrubber system [2].

    • Mechanistic Causality: The thermal decomposition of the benzothiazole ring generates sulfur dioxide (

      
      ) and nitrogen oxides (
      
      
      
      ). The afterburner ensures complete combustion of the carbon skeleton, while the alkaline scrubber (typically using
      
      
      or
      
      
      ) neutralizes the acidic
      
      
      and
      
      
      gases before they can be released into the atmosphere, preventing acid rain and localized toxicity.

Waste Routing and Decision Workflow

The following diagram illustrates the logical decision tree for routing this compound waste to ensure regulatory compliance and environmental safety.

WasteRouting Start N,N,2-Trimethyl-1,3- benzothiazol-5-amine Waste StateCheck What is the physical state of the waste? Start->StateCheck Solid Solid Powder or Contaminated PPE StateCheck->Solid Solid Liquid Dissolved in Solvent Matrix StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin HalogenCheck Does the solvent contain halogens (e.g., DCM, Chloroform)? Liquid->HalogenCheck EHS EHS / Licensed Waste Contractor Pickup SolidBin->EHS NonHaloBin Non-Halogenated Organic Waste Carboy HalogenCheck->NonHaloBin No HaloBin Halogenated Organic Waste Carboy HalogenCheck->HaloBin Yes NonHaloBin->EHS HaloBin->EHS Incineration High-Temp Incineration (Requires Alkaline Scrubber for SOx/NOx mitigation) EHS->Incineration Safe Safe Environmental Destruction Incineration->Safe

Figure 1: Decision matrix for the segregation and final destruction of benzothiazole derivative waste.

References

  • New 1,2,4-triazine derivatives and biological applications thereof.Google Patents (EP2141164A1).

Personal protective equipment for handling N,N,2-Trimethyl-1,3-benzothiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Protocol: N,N,2-Trimethyl-1,3-benzothiazol-5-amine

Executive Summary

Handling This compound (a tertiary aromatic amine integrated into a benzothiazole scaffold) presents specific challenges related to potential skin sensitization, respiratory irritation, and aquatic toxicity.[1][2][3][4] Often utilized as a fluorescent probe, dye intermediate, or pharmaceutical precursor, this compound shares toxicological profiles with other lipophilic aminobenzothiazoles.[1][2][3]

This guide moves beyond generic safety advice, providing a logic-driven protocol for PPE selection and operational handling. It assumes the compound is a potential sensitizer and irritant , requiring strict containment to prevent cross-contamination and personnel exposure.[3]

Part 1: Hazard Profiling & Risk Assessment

Before selecting PPE, we must understand the nature of the threat. As a benzothiazole derivative with an N,N-dimethylamino group, this compound exhibits high lipophilicity, facilitating rapid dermal absorption.[1][2][3][4]

Hazard ClassLikely GHS Classification (Class Analog)Operational Implication
Acute Toxicity Category 4 (Oral/Dermal)Harmful if swallowed or in contact with skin.[1][2][3][4][5] Systemic effects possible upon absorption.[5][6][7]
Skin/Eye Irritation Category 2 / 2ADust or concentrated solutions will cause immediate irritation.
Sensitization Skin Sens. 1 (Sub-category 1B)Critical Risk: Repeated exposure may cause allergic contact dermatitis.
Target Organ STOT SE 3 (Respiratory)Inhalation of dust/aerosol triggers mucosal inflammation.

Scientific Rationale: The benzothiazole moiety is a known structural alert for skin sensitization due to its ability to act as a hapten (binding to skin proteins) [1]. The tertiary amine functionality increases basicity, potentially enhancing local irritation upon contact with mucous membranes.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not default to "standard lab PPE." The lipophilic nature of this amine requires specific barrier materials.

Hand Protection (The Primary Barrier)[1][2][3][4]
  • Recommendation: Double-gloving with Nitrile. [1][3][4]

  • Material Science: Latex is permeable to many organic amines and should be avoided. Nitrile offers superior resistance to aromatic heterocycles.

  • Protocol:

    • Inner Layer: 4 mil (0.10 mm) Nitrile (inspection layer).

    • Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile (sacrificial layer).[2][3][4]

    • Change Frequency: Immediately upon splash; every 2 hours during active handling.

Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary Control (If Hood Unavailable/Spill): Half-face respirator with Organic Vapor/Particulate (OV/P100) cartridges.[2][3]

  • Logic: The "N,N-dimethyl" group can undergo N-demethylation or oxidation in vivo; preventing inhalation is critical to avoid metabolic activation of the aromatic ring.[1][2][3][4]

Eye & Body Protection[1][2][3][4][6][7][8]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Note: Safety glasses are insufficient for powders that can drift around side shields.[1][2][3]

  • Body: Lab coat (100% cotton or Nomex/Kevlar blend). For weighing >1g, use Tyvek® arm sleeves to bridge the gap between glove and coat cuff.

Part 3: Decision Logic for PPE Selection

The following workflow illustrates the decision-making process based on the physical state and quantity of the reagent.

PPE_Selection Start Start: Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty_Solid Quantity > 100mg? Solid->Qty_Solid Solvent Solvent Type? Liquid->Solvent High_Risk_Solid HIGH RISK: Dust Generation Qty_Solid->High_Risk_Solid Yes PPE_Solid_Low REQ: Fume Hood + Goggles + Single Nitrile (4 mil) Qty_Solid->PPE_Solid_Low No PPE_Solid_High REQ: Fume Hood + Goggles + Double Nitrile + Tyvek Sleeves High_Risk_Solid->PPE_Solid_High DMSO_DMF Penetrating (DMSO/DMF) Solvent->DMSO_DMF Volatile Volatile (DCM/MeOH) Solvent->Volatile PPE_Liquid_High REQ: Double Nitrile (Long Cuff) + Splash Goggles DMSO_DMF->PPE_Liquid_High PPE_Liquid_Std REQ: Standard Nitrile + Safety Glasses w/ Side Shields Volatile->PPE_Liquid_Std

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[1][2][3][4] Note the escalated requirements for penetrating solvents like DMSO.[1][2][3]

Part 4: Operational Handling & Methodology

Protocol A: Weighing & Transfer (The High-Risk Step)

Context: Benzothiazole amines are often electrostatic powders. Static discharge can cause "jumping," leading to surface contamination.

  • Preparation: Place an antistatic mat or wipe inside the fume hood balance area.

  • Containment: Use a disposable weighing boat. Do not use spatulas that have been used for strong oxidizers (risk of reaction with the amine).

  • Technique:

    • Tare the balance.

    • Open the vial inside the hood.

    • Transfer solid.

    • Self-Validating Step: Before removing the vial from the hood, wipe the exterior threads with a Kimwipe dampened in ethanol to remove invisible dust.[2][3] Dispose of the Kimwipe as hazardous waste.

Protocol B: Solubilization

Context: this compound is basic.[1][2][3][4]

  • Solvent Choice: Soluble in DMSO, Ethanol, and DCM. Sparingly soluble in water.[8]

  • Acidification Warning: Adding strong acids (HCl) will protonate the amine, increasing water solubility but potentially generating heat. Perform acid additions slowly in an ice bath.

Protocol C: Waste Disposal
  • Segregation: Segregate as "Basic Organic Waste" or "Toxic Organic Waste."

  • Do NOT mix with: Oxidizing acids (Nitric, Perchloric) or bleach. Aromatic amines can form explosive or toxic byproducts (e.g., chloroamines) when mixed with hypochlorites.

Part 5: Emergency Response Workflow

In the event of exposure, immediate action mitigates long-term sensitization risks.[2][3]

Emergency_Response Incident Incident Detected Type Exposure Type? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Remove Clothing 2. Wash w/ Soap & Water (15 min) 3. Do NOT use Alcohol Skin->Action_Skin Action_Eye 1. Flush Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Medical Eval Inhal->Action_Inhal Report File Incident Report (Note: Sensitizer Exposure) Action_Skin->Report Action_Eye->Report Action_Inhal->Report

Figure 2: Emergency response triage. Note: Alcohol is contraindicated for skin washing as it increases dermal permeability of the amine.[1][2][3]

References

  • PubChem. (n.d.).[9] Benzothiazol-5-amine Compound Summary (CID 70749).[2][3][4][9] National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link](Note: Used as structural anchor for hazard class inference).[1][2][3][4]

  • ECHA (European Chemicals Agency). (n.d.).[9] Substance Information: Benzothiazole derivatives.[9][10] Retrieved from [Link][1][2][4][7]

Disclaimer: This guide is based on the chemical class properties of aminobenzothiazoles. Always consult the specific Safety Data Sheet (SDS) provided by your vendor (e.g., CAS 1123-93-9 or specific derivatives) before use.[1][3][4]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.